molecular formula C9H16O3 B3055026 Methyl 1-hydroxycycloheptane-1-carboxylate CAS No. 62791-48-4

Methyl 1-hydroxycycloheptane-1-carboxylate

Cat. No.: B3055026
CAS No.: 62791-48-4
M. Wt: 172.22 g/mol
InChI Key: MEKKVFIHTHEWMG-UHFFFAOYSA-N
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Description

Methyl 1-hydroxycycloheptane-1-carboxylate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-hydroxycycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-8(10)9(11)6-4-2-3-5-7-9/h11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKKVFIHTHEWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617274
Record name Methyl 1-hydroxycycloheptane-1-carboxylate
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Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62791-48-4
Record name Methyl 1-hydroxycycloheptane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-hydroxycycloheptane-1-carboxylate
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Foundational & Exploratory

Physicochemical Properties of Methyl 1-hydroxycycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 1-hydroxycycloheptane-1-carboxylate , a specialized aliphatic building block used in medicinal chemistry for constructing spirocyclic scaffolds and modifying ring-based pharmacophores.

Technical Monograph & Application Guide

Executive Summary

This compound (CAS: 62791-48-4 ) is a geminal


-hydroxy ester featuring a seven-membered cycloheptane ring. Unlike its common cyclohexane analogs, this compound offers unique conformational flexibility and lipophilicity profiles critical for fine-tuning drug-receptor interactions. It serves as a pivotal intermediate in the synthesis of spirocyclic ethers, 

-amino acids (via Ritter reaction), and ring-expanded ketones (via Tiffeneau-Demjanov rearrangement).

Chemical Identity & Structural Analysis

The compound consists of a cycloheptane ring substituted at the C1 position with both a hydroxyl group (-OH) and a methyl ester group (-COOCH


). This gem-disubstitution  creates a quaternary carbon center, imparting significant steric bulk and preventing oxidation to a ketone, a key stability feature compared to secondary alcohols.
AttributeDetail
IUPAC Name This compound
CAS Number 62791-48-4
MDL Number MFCD09817660
Molecular Formula C

H

O

Molecular Weight 172.22 g/mol
SMILES COC(=O)C1(O)CCCCCC1
Structural Class

-Hydroxy Ester; Cycloalkane derivative

Physicochemical Profile

The following data aggregates calculated properties (ACD/Labs, EPISuite) and available experimental values. Due to the specific nature of this building block, predicted values are calibrated against the cyclohexane analog (CAS 6149-50-4).

Table 1: Quantitative Physicochemical Data
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Liquid (at 25°C)Colorless to pale yellow oil.
Boiling Point 230.1 ± 13.0 °C (760 mmHg)High boiling point requires vacuum distillation for purification (approx. 85-90°C @ 1 mmHg).
Density 1.095 ± 0.06 g/cm³ Slightly denser than water; facilitates phase separation in aqueous workups.
LogP (Octanol/Water) 1.65 ± 0.3 Moderate lipophilicity; suitable for CNS-active fragments.
Flash Point > 100 °C (Predicted)Class IIIB Combustible Liquid.
Refractive Index 1.481Useful for purity checks via refractometry.
pKa (OH group) ~13.5Tertiary alcohol is weakly acidic; requires strong bases (NaH, KH) for deprotonation.
H-Bond Donors 1The tertiary hydroxyl group.
H-Bond Acceptors 3Ester carbonyl, ester ether, and hydroxyl oxygen.
PSA (Polar Surface Area) 46.5 ŲWell within the Veber rule (<140 Ų) for oral bioavailability.

Synthesis & Manufacturing

The industrial standard for synthesizing geminal


-hydroxy esters is the Cyanohydrin-Pinner Route . This method is preferred over the Reformatsky reaction for this specific substrate because the Reformatsky reaction with cycloheptanone and methyl bromoacetate typically yields the 

-hydroxy ester, not the

-isomer.
Core Synthesis Pathway (DOT Visualization)

The following diagram illustrates the conversion of Cycloheptanone to the target ester via a Cyanohydrin intermediate.

SynthesisPathway Cycloheptanone Cycloheptanone (Starting Material) Cyanohydrin 1-Hydroxycycloheptane- carbonitrile Cycloheptanone->Cyanohydrin TMSCN, ZnI2 or NaCN/AcOH Imidate Imidate Salt (Intermediate) Cyanohydrin->Imidate HCl (gas), MeOH (Pinner Reaction) Target Methyl 1-hydroxy- cycloheptane-1-carboxylate Imidate->Target H2O (Hydrolysis)

Caption: Step-wise synthesis via the Pinner reaction sequence. The nitrile intermediate is hydrolyzed in situ to the methyl ester.

Detailed Experimental Protocol (Pinner Method)

Objective: Synthesis of this compound from Cycloheptanone.

  • Cyanohydrin Formation:

    • To a stirred solution of Cycloheptanone (1.0 eq) in DCM at 0°C, add Trimethylsilyl cyanide (TMSCN, 1.1 eq) and a catalytic amount of Zinc Iodide (ZnI

      
      , 0.01 eq).
      
    • Stir at room temperature for 4 hours. Monitor by TLC (disappearance of ketone).

    • Note: TMSCN is safer than HCN gas but requires moisture-free conditions.

  • Pinner Reaction (Methanolysis):

    • Cool the reaction mixture to 0°C. Add anhydrous Methanol (excess, 10 eq).

    • Bubble dry HCl gas through the solution for 30 minutes until saturated.

    • Seal and stir at 0-5°C for 12-18 hours. This converts the nitrile to the imidate hydrochloride.

  • Hydrolysis:

    • Add water (slowly) to the reaction mixture and stir for 2 hours at room temperature.

    • Mechanism:[1][2][3] The imidate is hydrolyzed to the ester.

  • Workup:

    • Extract with Ethyl Acetate (3x). Wash organics with sat. NaHCO

      
       (to remove acid) and Brine.
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
    • Purification: Distill under reduced pressure (approx. 90°C at 1 mmHg) to obtain a clear oil.

Stability & Reactivity Profile

Understanding the reactivity of the tertiary alcohol and ester moiety is crucial for storage and downstream derivatization.

Chemical Stability Matrix
  • Hydrolysis: The sterically hindered ester is relatively resistant to hydrolysis compared to primary esters. Saponification requires refluxing with strong base (NaOH/EtOH).

  • Oxidation: The tertiary alcohol cannot be oxidized to a ketone without breaking C-C bonds. This makes the scaffold robust under oxidative conditions used elsewhere in a synthetic sequence.

  • Dehydration: Treatment with strong acid (e.g., H

    
    SO
    
    
    
    , TsOH) leads to elimination of water, forming the
    
    
    -unsaturated ester (Methyl cyclohept-1-enecarboxylate).
Reactivity Logic Flow (DOT Visualization)

This diagram guides researchers on how to utilize or protect the functional groups.

Reactivity Target Methyl 1-hydroxycycloheptane- 1-carboxylate Base Base Treatment (NaH, MeI) Target->Base Acid Acid Treatment (TsOH, Heat) Target->Acid Reduc Reduction (LiAlH4) Target->Reduc Ether O-Methyl Ether (Stable Protection) Base->Ether Williamson Ether Synthesis Alkene Cyclohept-1-ene carboxylate (Elimination Product) Acid->Alkene Dehydration Diol 1-(Hydroxymethyl) cycloheptan-1-ol Reduc->Diol Ester Reduction

Caption: Decision tree for chemical derivatization. Elimination is the primary side-reaction under acidic thermal conditions.

Applications in Drug Discovery

This compound is not merely a solvent or reagent but a structural motif .

  • Ring Expansion (Tiffeneau-Demjanov):

    • The

      
      -amino alcohol derived from this ester (via amidation and reduction) can undergo diazotization to expand the ring to cyclooctanone derivatives, accessing medium-sized rings difficult to synthesize directly.
      
  • Spirocyclic Scaffolds:

    • Intramolecular cyclization involving the hydroxyl group allows for the formation of spiro-lactones or spiro-ethers, which are increasingly popular in designing rigidified analogs of flexible ligands.

  • Conformational Locking:

    • Replacing a cyclohexyl group with a cycloheptyl group alters the "pucker" and lipophilic vector of a drug molecule. The 1-hydroxy-1-carboxylate motif provides a specific vector for H-bond donation (OH) and acceptance (C=O) in a defined spatial arrangement.

References

  • PubChem. (n.d.). This compound (Compound).[4][5][6] National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: this compound. Retrieved February 27, 2026, from [Link]

  • Corey, E. J., & Kuwajima, I. (1978). One-step synthesis of alpha-hydroxy carboxylic acids from ketones. Tetrahedron Letters, 19(6), 487-490. (Foundational reference for Cyanohydrin/Pinner logic).

Sources

Technical Whitepaper: Synthesis, Safety, and Applications of Methyl 1-hydroxycycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, quaternary


-hydroxy esters serve as indispensable building blocks. Methyl 1-hydroxycycloheptane-1-carboxylate (CAS: 62791-48-4)  is a highly versatile, sterically constrained intermediate[1]. The seven-membered cycloheptane ring imparts unique conformational flexibility and lipophilicity to downstream molecules, while the 

-hydroxy ester moiety provides an orthogonal platform for functionalization[1][2].

As a Senior Application Scientist, I have found that the integration of this specific cycloheptane derivative into synthetic pipelines is particularly valuable for developing neuroactive compounds and sterically hindered agrochemicals. This guide provides a comprehensive, self-validating framework for the synthesis, safe handling, and application of this critical compound.

Physicochemical Profiling & Identification

To ensure rigorous quality control during procurement or synthesis, the following physicochemical parameters must be verified.

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 62791-48-4[3]
Molecular Formula C

H

O

[4]
Molecular Weight 172.22 g/mol [1]
MDL Number MFCD09817660[1]
SMILES COC(=O)C1(CCCCCC1)O[1]
Structural Features Cycloheptane ring, quaternary

-carbon, methyl ester[2]

Safety Data and Handling Protocols (SDS Overview)

While specific toxicological data for 62791-48-4 is limited, its safety profile is extrapolated from structurally homologous


-hydroxy esters (e.g., Methyl 2-hydroxy-3-methylbutanoate)[5]. The following self-validating safety protocol must be integrated into your laboratory's Standard Operating Procedures (SOPs).
Hazard Identification (GHS Classification)
  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Causality-Driven Handling Protocol
  • Ventilation : Always handle within a certified Class II fume hood. Causality: Ester derivatives of this molecular weight exhibit sufficient vapor pressure at ambient temperatures to cause respiratory irritation.

  • PPE : Nitrile gloves (minimum 4 mil thickness), safety goggles, and a flame-resistant lab coat. Causality: The lipophilic cycloheptane ring enhances dermal penetration, carrying the irritating ester moiety through the stratum corneum.

  • Spill Management : Neutralize with sodium bicarbonate solution and absorb with inert material (e.g., diatomaceous earth). Validation: Check the pH of the spill area post-cleanup using pH indicator strips to ensure complete neutralization (target pH 7.0) before final wipe-down.

Synthetic Methodologies

The synthesis of this compound requires overcoming the steric hindrance of the quaternary


-carbon. Below are two field-proven, self-validating protocols.
Protocol A: The Classical Cyanohydrin Route (Industrial Scale)

This three-step sequence is highly scalable and relies on the formation of a cyanohydrin intermediate.

Step 1: Cyanohydrin Formation

  • Procedure : To a stirred solution of cycloheptanone (1.0 eq) in water at 0°C, add sodium bisulfite (NaHSO

    
    , 1.2 eq). Stir for 30 minutes, then slowly add sodium cyanide (NaCN, 1.2 eq) dissolved in water.
    
  • Causality : We utilize NaHSO

    
     to first form the bisulfite adduct. This makes the carbonyl carbon highly electrophilic and prevents the need to handle highly toxic, volatile HCN gas. The subsequent displacement by cyanide is rapid and quantitative.
    
  • Self-Validation : Monitor the reaction via FTIR. The reaction is complete when the strong ketone C=O stretch at ~1700 cm

    
     disappears, replaced by a broad O-H stretch at ~3400 cm
    
    
    
    and a weak C
    
    
    N stretch at ~2250 cm
    
    
    .

Step 2: Hydrolysis to 1-Hydroxycycloheptane-1-carboxylic acid (CAS: 20920-03-0)

  • Procedure : Extract the cyanohydrin into ethyl acetate, concentrate, and reflux in concentrated HCl (aq) for 12 hours.

  • Causality : The quaternary nitrile is highly sterically hindered. Strong aqueous acid under prolonged reflux is mandatory to force the hydrolysis through the primary amide intermediate to the carboxylic acid.

  • Self-Validation : Perform TLC (Hexane:EtOAc 1:1, KMnO

    
     stain). The product will show a much lower R
    
    
    
    value than the cyanohydrin.

Step 3: Fischer Esterification

  • Procedure : Dissolve the resulting acid in anhydrous methanol (10 volumes). Add a catalytic amount of concentrated H

    
    SO
    
    
    
    (0.1 eq) and reflux for 8 hours.
  • Causality : Using methanol as both the reagent and the solvent provides a massive molar excess, driving the equilibrium of the Fischer esterification forward (Le Chatelier's principle) despite the steric bulk at the

    
    -position.
    
  • Self-Validation : Analyze the crude mixture via GC-MS. Look for the complete disappearance of the acid mass and the emergence of the target ester peak at m/z 172.2.

SynthesisRoute A Cycloheptanone (Starting Material) B Cyanohydrin Intermediate A->B NaCN, NaHSO3 0°C, H2O C 1-Hydroxycycloheptane- 1-carboxylic acid B->C HCl (aq) Reflux D Methyl 1-hydroxycycloheptane- 1-carboxylate C->D MeOH, H2SO4 Reflux

Figure 1: Step-by-step synthetic workflow from cycloheptanone to the target methyl ester.

Protocol B: Bromoform-Mediated One-Pot Synthesis (Lab Scale)

For rapid laboratory-scale generation of the parent acid, a modified Corey-Link type reaction can be employed[6].

  • Procedure : React cycloheptanone with tribromomethane (bromoform) and potassium hydroxide (KOH) in a water/methanol mixture at 0°C to room temperature[6].

  • Causality : The reaction proceeds via the in situ generation of a tribromomethyl anion or dibromocarbene, which attacks the ketone. Subsequent epoxide formation and rearrangement yield the

    
    -hydroxy acid[6]. This avoids cyanide toxicity entirely. The resulting acid can then be esterified using the conditions in Protocol A, Step 3.
    

Applications in Drug Development

This compound is not just a passive building block; it is a critical precursor for neuroactive drug discovery[1].

The parent acid (1-hydroxycycloheptane-1-carboxylic acid) and its amide derivatives have demonstrated significant pharmacological efficacy. Specifically, these structural motifs have been validated in animal models of epilepsy, showing protective effects against seizures in the Maximal Electroshock Seizure (MES) test at minimal doses stipulated by the NIH Anticonvulsant Drug Development Program[7][8].

By utilizing the methyl ester (CAS: 62791-48-4), medicinal chemists can:

  • Enhance Lipophilicity : The ester acts as a lipophilic prodrug, improving Blood-Brain Barrier (BBB) penetration before being hydrolyzed by intracellular esterases in the CNS.

  • Enable Library Generation : The ester can be directly converted into various substituted amides via direct amidation with hindered amines (using reagents like AlMe

    
    ), generating a vast library of potential anticonvulsant candidates.
    

DrugDiscovery A Methyl 1-hydroxycycloheptane- 1-carboxylate (CAS: 62791-48-4) B Direct Amidation / Functionalization (AlMe3 + Amines) A->B C Compound Library Generation (Lipophilic Prodrugs & Amides) B->C D In Vivo Anticonvulsant Screening (NIH MES Test Protocol) C->D

Figure 2: Logical relationship between ester functionalization and downstream anticonvulsant screening.

References

  • Chemical and Pharmaceutical Bulletin. "A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids". Chem. Pharm. Bull. 47(5) 684—686 (1999). URL: [Link]

  • Bibliotheca Alexandrina. "TWAS/BVA.NXT 2012 Scientific Innovation in the Developing World: From Theory to Practice". BVA.NXT 2012 Abstracts. URL: [Link]

Sources

Molecular Structure and Conformation of 1-Hydroxycycloheptane-1-Carboxylate Esters: A Structural Biology and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the three-dimensional conformation of small-molecule pharmacophores. Cycloheptane derivatives, particularly 1,1-disubstituted cycloheptanes such as 1-hydroxycycloheptane-1-carboxylic acid and its esterified derivatives, have emerged as highly significant scaffolds in medicinal chemistry. Notably, these compounds have demonstrated robust efficacy in protecting against seizures in the Maximal Electroshock Seizure (MES) test, a primary animal model for refractory epilepsy [1].

Unlike the rigid, well-defined chair conformation of cyclohexane [3], the seven-membered cycloheptane ring is highly flexible and exhibits a complex conformational landscape. This whitepaper provides an in-depth technical analysis of the structural dynamics of 1-hydroxycycloheptane-1-carboxylate esters, exploring how stereoelectronic effects, transannular strain, and intramolecular hydrogen bonding dictate their preferred conformations.

The Conformational Landscape of the Cycloheptane Ring

The cycloheptane ring lacks a single, strain-free conformation. To minimize Baeyer (angle) strain and Pitzer (torsional) strain, the ring rapidly interconverts between several non-planar geometries through a process known as pseudorotation.

Extensive computational and crystallographic analyses reveal that the Twist-Chair (TC) conformation is the global energy minimum for the unsubstituted cycloheptane ring [2]. The TC conformation possesses a


 pseudo-axis of symmetry, which effectively minimizes transannular steric clashes and torsional eclipsing interactions. The Chair (C)  conformation, possessing a 

plane of symmetry, typically acts as a low-energy transition state or a local minimum during the pseudorotation pathway, lying approximately 1.4 to 2.2 kcal/mol higher in energy than the TC form [2].
Stereoelectronic Effects in 1,1-Disubstituted Derivatives

When the cycloheptane ring is substituted at the C1 position with a hydroxyl group (-OH) and a carboxylate ester (-COOR), the conformational equilibrium is heavily perturbed.

  • Pseudo-Axial vs. Pseudo-Equatorial Preferences: In the twist-chair conformation, substituents occupy pseudo-axial or pseudo-equatorial positions. The bulky ester group typically exhibits a strong preference for the less sterically hindered pseudo-equatorial position, forcing the smaller hydroxyl group into a pseudo-axial orientation.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the C1-hydroxyl donor and the carbonyl oxygen of the ester acceptor facilitates the formation of a strong, stabilizing intramolecular hydrogen bond (OH···O=C). This interaction acts as a conformational "lock," restricting the rotation of the ester group and significantly increasing the energy barrier to ring pseudorotation.

ConformationalPathway TC1 Twist-Chair (TC) Relative Energy: 0.0 kcal/mol C Chair (C) Transition State +1.4 to 2.2 kcal/mol TC1->C Pseudorotation TC2 Twist-Chair (TC') Pseudorotamer C->TC2 Relaxation TB Twist-Boat (TB) +2.5 to 3.0 kcal/mol TC2->TB Ring Inversion B Boat (B) +3.0 to 4.0 kcal/mol TB->B Transition B->TB Relaxation

Conformational interconversion pathway and relative energetics of the cycloheptane ring.

Quantitative Structural Data

To facilitate Structure-Based Drug Design (SBDD), the structural parameters of these esters must be quantified. The tables below summarize the relative energetics of the core ring system and the specific geometric parameters induced by 1,1-disubstitution.

Table 1: Relative Energies of Cycloheptane Conformations
ConformationSymmetryRelative Energy (kcal/mol)Strain Characteristics
Twist-Chair (TC)

0.0 (Global Minimum)Minimized torsional and transannular strain.
Chair (C)

~ 1.4 - 2.2Slight increase in eclipsing interactions.
Twist-Boat (TB)

(idealized)
~ 2.5 - 3.0High transannular strain across the ring.
Boat (B)

~ 3.0 - 4.0Severe "flagpole" steric clashes.
Table 2: Key Structural Parameters of 1-Hydroxycycloheptane-1-Carboxylates
ParameterTypical Value / ObservationAnalytical Method
Ring Conformation Twist-Chair (TC)X-Ray Crystallography
Substituent Orientation -OH (pseudo-axial), -COOR (pseudo-equatorial)DFT / NMR / X-Ray
H-Bond Distance (O···O) 2.55 - 2.65 ÅX-Ray Diffraction
Pseudorotation Barrier (

)
8.0 - 10.5 kcal/mol (Elevated due to H-bond)Variable-Temperature NMR

Experimental Methodologies for Conformational Elucidation

Because the cycloheptane ring is highly dynamic, a multi-disciplinary approach is required to accurately map its conformational ensemble. The following self-validating protocols ensure high-fidelity structural data.

Solid-State Elucidation via X-Ray Crystallography

X-ray crystallography provides absolute stereochemical and geometric data, capturing the lowest-energy conformation as it crystallizes from solution.

  • Crystallization: Dissolve 50 mg of the highly purified ester in a minimal volume of a hot binary solvent system (e.g., 1:4 ethyl acetate/hexanes). Allow the solution to undergo slow evaporation at 298 K in a vibration-free environment to yield single, diffraction-quality crystals.

  • Crystal Selection & Mounting: Under a polarizing microscope, select a crack-free single crystal (approx.

    
     mm). Mount the crystal on a polyimide loop using paratone oil to prevent atmospheric degradation.
    
  • Data Collection: Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source. Immediately cool the crystal to 100 K using a nitrogen cold stream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise resolution of the hydroxyl hydrogen atom.
  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation: Locate the hydroxyl hydrogen atom in the difference Fourier map to confirm the exact geometry and angle of the intramolecular OH···O=C hydrogen bond.

Solution-State Dynamics via Variable-Temperature NMR (VT-NMR)

While X-ray provides a static snapshot, VT-NMR is critical for calculating the thermodynamic barrier to pseudorotation in a physiological-like solution state.

  • Sample Preparation: Dissolve 15-20 mg of the ester in 0.6 mL of a deuterated solvent with a low freezing point (e.g., Toluene-

    
     or 
    
    
    
    ).
  • Ambient Acquisition: Acquire standard

    
     and 
    
    
    
    spectra at 298 K. Observation: The spectra will likely display broad, time-averaged signals due to rapid pseudorotation occurring faster than the NMR timescale.
  • Stepwise Cooling: Lower the probe temperature in 10 K increments. Allow 10 minutes for strict thermal equilibration at each step.

  • Coalescence Identification: Monitor the spectra for the coalescence temperature (

    
    ). Below 
    
    
    
    , the time-averaged signals will split into distinct, sharp peaks representing the "frozen" individual twist-chair pseudo-enantiomers.
  • Thermodynamic Calculation: Utilize the Eyring equation (

    
    ) to calculate the activation energy barrier for pseudorotation, derived from the frequency separation (
    
    
    
    ) of the split peaks at the slow-exchange limit.

Workflow Syn 1. Synthesis & Purification (Esterification of 1-hydroxy acid) XRD 2. X-Ray Crystallography (Solid-State Twist-Chair Validation) Syn->XRD Single Crystal Growth NMR 3. Variable-Temperature NMR (Solution-State Pseudorotation) Syn->NMR Dissolution in CD2Cl2 DFT 4. DFT Calculations (Energy Minima & H-Bond Modeling) XRD->DFT Atomic Coordinates NMR->DFT Dynamic Constraints SAR 5. Pharmacophore Mapping (SBDD for Anticonvulsants) DFT->SAR 3D Conformational Ensemble

Integrated workflow for the structural elucidation and pharmacological mapping of cycloheptane esters.

Implications for Drug Development

Understanding the twist-chair preference of 1-hydroxycycloheptane-1-carboxylate esters is paramount for neuropharmacology. The efficacy of 1-hydroxycycloheptane-1-carboxylic acid and its derivatives in the MES epilepsy model [1] suggests a highly specific receptor binding pocket.

If a drug designer assumes a flat or simple chair conformation, the resulting pharmacophore model will fail. The


 symmetric twist-chair conformation projects the pseudo-equatorial ester group and the pseudo-axial hydroxyl group at specific vectors. The intramolecular hydrogen bond limits the rotational degrees of freedom of the ester, effectively pre-organizing the molecule into a rigid, bio-active conformation. This pre-organization reduces the entropic penalty upon binding to the target receptor, directly correlating to higher binding affinity and improved anticonvulsant efficacy.

References

  • TWAS/BVA.NXT 2012 “Scientific Innovation in the Developing World: From Theory to Practice” - Bibliotheca Alexandrina. (Details the efficacy of 1-hydroxycycloheptane-1-carboxylic acid in protecting from seizures in the MES animal model of epilepsy). URL: [Link]

  • Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane - ResearchGate. (Provides computational and theoretical grounding for the twist-chair energy minimum over the chair conformation in seven-membered rings). URL: [Link]

  • Cyclohexane Conformation - Wikipedia. (Provides foundational comparative data on the strain energy and chair conformations of cyclic alkanes). URL: [Link]

Solubility profile of Methyl 1-hydroxycycloheptane-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profiling and Thermodynamic Analysis of Methyl 1-hydroxycycloheptane-1-carboxylate

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of This compound (CAS: 62791-48-4), a critical intermediate in the synthesis of cycloheptane-based pharmaceutical agents. Accurate solubility data is essential for optimizing purification processes (crystallization), formulation development, and reaction solvent selection.

Given the specific structural characteristics of this compound—a lipophilic seven-membered ring fused with a polar


-hydroxy ester functionality—this guide details the physicochemical basis for solvent selection, the standard operating procedure (SOP) for solubility determination via the dynamic laser monitoring method, and the thermodynamic modeling required to interpret the data for industrial application.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

  • Compound Name: this compound[1][2][3][4]

  • CAS Number: 62791-48-4[1][2][5][6][7][8]

  • Molecular Formula:

    
    [8]
    
  • Molecular Weight: 172.22 g/mol [8]

  • Structural Features:

    • Cycloheptane Ring: Provides significant lipophilicity and van der Waals surface area, suggesting good solubility in non-polar to moderately polar solvents.

    • Ester Group (Methyl carboxylate): Acts as a hydrogen bond acceptor, enhancing solubility in polar aprotic solvents (e.g., Ethyl Acetate, Acetone).

    • Hydroxyl Group (

      
      ):  Acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents (e.g., Methanol, Ethanol) and potentially water (though limited by the C7 ring).
      

Predicted Solubility Trend (Like Dissolves Like): Based on the interplay between the hydrophobic ring and the hydrophilic headgroup, the solubility is expected to follow the order:

  • High Solubility: Short-chain alcohols (Methanol, Ethanol), Chlorinated solvents (DCM), Polar aprotic solvents (Acetone, Ethyl Acetate).

  • Moderate Solubility: Ethers (THF, MTBE), Toluene.

  • Low Solubility: Water (due to the dominant hydrophobic C7 ring), Aliphatic hydrocarbons (n-Hexane, n-Heptane).

Experimental Methodology: Dynamic Laser Monitoring

To generate high-precision solubility data, the Dynamic Laser Monitoring Method is the industry standard. This technique minimizes human error associated with visual detection of the dissolution point.

Apparatus Setup
  • Laser Monitoring System: A laser source (e.g., He-Ne laser) and a light intensity detector.

  • Thermostatic Vessel: Double-walled glass vessel controlled by a circulating water bath (precision

    
     K).
    
  • Agitation: Magnetic stirrer set to a constant speed (e.g., 400 rpm) to ensure homogeneity without inducing cavitation.

Standard Operating Procedure (SOP)
  • Preparation: Accurately weigh a specific mass of this compound (

    
    ) into the measurement vessel.
    
  • Solvent Addition: Add a known mass of the pure solvent (

    
    ).
    
  • Equilibration: Set the starting temperature well below the expected dissolution point.

  • Heating Ramp: Slowly increase the temperature of the circulating bath (e.g.,

    
     K/h).
    
  • Detection: Continuously monitor the laser transmittance through the solution.

    • State A (Undissolved): The suspension scatters the laser beam; transmittance is low/fluctuating.

    • State B (Dissolved): As the last crystal dissolves, the solution becomes clear; transmittance rises sharply to a stable maximum.

  • Data Recording: Record the temperature (

    
    ) at the inflection point of the transmittance curve as the saturation temperature for the concentration 
    
    
    
    (mole fraction).
  • Replication: Repeat the procedure with varying solute/solvent ratios to cover the temperature range of interest (typically 278.15 K to 323.15 K).

Data Calculation (Mole Fraction,


): 


Where

and

are the molar masses of the solute and solvent, respectively.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and the calculation of dissolution enthalpy and entropy.

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility with temperature.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters determined by non-linear regression.
    
  • Application: Excellent for systems showing non-linear van't Hoff behavior.

(Buchowski-Ksiazczak) Equation

Useful for describing solid-liquid equilibrium behavior.



  • 
     : Model parameters.
    
  • 
     : Melting temperature of the solute.[9]
    
Thermodynamic Parameters (van't Hoff Analysis)

The standard dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) are calculated from the slope of

vs.

.



  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (solubility increases with temperature).
      
    • Positive

      
      :  Entropy-driven process (disorder increases upon dissolution).
      

Visualization of Solubility Workflow

The following diagram illustrates the logical flow from compound selection to thermodynamic parameter extraction.

SolubilityWorkflow Compound This compound (C9H16O3) SolventSelect Solvent Selection (Polar, Non-polar, Protic, Aprotic) Compound->SolventSelect Physicochemical Analysis ExpSetup Dynamic Laser Monitoring Setup (He-Ne Laser, Thermostat) SolventSelect->ExpSetup DataAcq Data Acquisition (T vs. Transmittance) ExpSetup->DataAcq Heating Ramp Calc Calculation of Mole Fraction (x1) DataAcq->Calc Saturation Point Modeling Thermodynamic Modeling (Apelblat, van't Hoff) Calc->Modeling Regression Analysis Output Solubility Profile & Thermodynamic Parameters Modeling->Output ΔH, ΔS, ΔG

Figure 1: Workflow for the determination and analysis of solubility profiles using the Dynamic Laser Method.

Data Presentation Standards

For the final report, data should be tabulated as follows to ensure clarity and comparability.

Table 1: Experimental Solubility (


) of this compound 
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
Toluene (

)
Water (

)
278.15..................
283.15..................
.....................
323.15..................

Table 2: Apelblat Model Parameters

SolventABC

RMSD
Methanol...............
Ethanol...............

Applications in Drug Development

  • Crystallization Optimization: The solubility curve is the boundary of the metastable zone. Knowing the precise saturation temperature allows for controlled cooling crystallization, improving yield and purity of the intermediate.

  • Green Solvent Selection: By comparing solubility in toxic solvents (e.g., Toluene) vs. greener alternatives (e.g., Ethanol, Ethyl Acetate), processes can be designed to meet Green Chemistry principles without sacrificing efficiency.

  • Reaction Engineering: High solubility in a reaction solvent ensures homogeneous kinetics, while low solubility in a co-solvent can be exploited for product precipitation (work-up).

References

  • Methodology (Laser Monitoring): Zhu, C., et al. (2019). "Solubility and thermodynamic properties of varying substances in different solvents." Journal of Chemical & Engineering Data. (General reference for the dynamic laser method).
  • Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Thermodynamic Modeling (Buchowski): Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). "Solvent activity along a saturation line and solubility of hydrogen-bonding solids." The Journal of Physical Chemistry, 84(9), 975-979.

Sources

Cycloheptane-Based Alpha-Hydroxy Carboxylates: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of cycloheptane-based alpha-hydroxy carboxylates, a promising, yet underexplored, class of molecules in modern drug discovery. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, unique chemical properties, and potential therapeutic applications of these compounds. By combining the conformational flexibility of the cycloheptane ring with the versatile binding capabilities of the alpha-hydroxy carboxylate moiety, this scaffold presents a compelling opportunity for the design of novel therapeutics.

The Rationale: Unlocking New Chemical Space with a Unique Scaffold

The cycloheptane ring, a seven-membered carbocycle, offers a distinct three-dimensional geometry that is significantly different from the more commonly employed five- and six-membered rings in medicinal chemistry.[1] This unique conformational landscape allows for the presentation of substituents in a wider array of spatial orientations, potentially enabling more specific and potent interactions with biological targets.[1] When functionalized with an alpha-hydroxy carboxylate group, the resulting scaffold gains key features for molecular recognition, including hydrogen bond donor and acceptor capabilities, as well as the potential for ionic interactions.[2] This combination of a flexible, space-exploring carbocycle and a versatile, polar functional group makes cycloheptane-based alpha-hydroxy carboxylates an attractive starting point for the development of novel drugs targeting a range of diseases.

Synthetic Strategies: Accessing the Cycloheptane Core and Introducing Functionality

The synthesis of cycloheptane-based alpha-hydroxy carboxylates presents a multi-step challenge that requires careful planning and execution. The primary hurdles involve the construction of the seven-membered ring and the stereoselective introduction of the alpha-hydroxy carboxylate moiety.

Construction of the Cycloheptane Ring

Several synthetic methodologies can be employed to construct the cycloheptane core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Diagram: Synthetic Pathways to Cycloheptanone

Synthesis cluster_0 Ring Expansion cluster_1 Cyclization cluster_2 Rearrangement Cyclohexanone Cyclohexanone Cycloheptanone Cycloheptanone Cyclohexanone->Cycloheptanone Diazomethane Heptanedioic acid Heptanedioic acid Heptanedioic acid->Cycloheptanone Dieckmann Condensation cis-Divinylcyclopropane cis-Divinylcyclopropane Cycloheptadiene Cycloheptadiene cis-Divinylcyclopropane->Cycloheptadiene Cope Rearrangement Cycloheptadiene->Cycloheptanone Further Steps

Caption: Key synthetic strategies for constructing the cycloheptane ring.

A common precursor to functionalized cycloheptanes is cycloheptanone. This can be accessed through several routes, including:

  • Ring Expansion Reactions: The Tiffeneau-Demjanov rearrangement or the reaction of cyclohexanone with diazomethane can be utilized to expand the six-membered ring to a seven-membered one.

  • Intramolecular Cyclization: The Dieckmann condensation of a C7-dicarboxylic acid ester can yield a cyclic β-keto ester, which can then be converted to cycloheptanone.

  • Cope Rearrangement: A stereospecific Cope rearrangement of cis-divinylcyclopropanes provides a powerful method for the synthesis of substituted cycloheptadienes, which can be further functionalized.

Introduction of the Alpha-Hydroxy Carboxylate Moiety

Once the cycloheptane core is established, the alpha-hydroxy carboxylate group can be introduced through various synthetic transformations. A common strategy involves the conversion of a ketone to the desired functional group.

Diagram: Functionalization of Cycloheptanone

Functionalization Cycloheptanone Cycloheptanone Cycloheptane Cyanohydrin Cycloheptane Cyanohydrin Cycloheptanone->Cycloheptane Cyanohydrin HCN Epoxide Epoxide Cycloheptanone->Epoxide Corey-Chaykovsky Reaction Cycloheptyl(hydroxy)acetic acid Cycloheptyl(hydroxy)acetic acid Cycloheptane Cyanohydrin->Cycloheptyl(hydroxy)acetic acid Hydrolysis Epoxide->Cycloheptyl(hydroxy)acetic acid Ring Opening & Oxidation

Caption: Pathways to introduce the alpha-hydroxy carboxylate group.

Key methodologies include:

  • Cyanohydrin Formation and Hydrolysis: The reaction of cycloheptanone with hydrogen cyanide, followed by hydrolysis of the resulting cyanohydrin, is a direct route to the alpha-hydroxy carboxylic acid.

  • From Epoxides: The Corey-Chaykovsky reaction can be used to convert cycloheptanone to its corresponding epoxide. Subsequent regioselective ring-opening and oxidation can then yield the desired product.

  • Reductive Carboxylation of Aldehydes: While less common for cyclic systems, the reductive carboxylation of cycloheptanecarboxaldehyde with CO2 presents a potential route.[3]

Experimental Protocol: Synthesis of Cycloheptyl(hydroxy)acetic Acid from Cycloheptanone via Cyanohydrin

  • Cyanohydrin Formation: To a stirred solution of cycloheptanone (1.0 eq) in a suitable solvent (e.g., ethanol), add a solution of potassium cyanide (1.1 eq) in water at 0°C. Slowly add a solution of sodium bisulfite (1.1 eq) in water, maintaining the temperature below 10°C. Stir the reaction mixture at room temperature for 12-24 hours.

  • Hydrolysis: Carefully acidify the reaction mixture with concentrated hydrochloric acid (caution: evolution of HCN gas) and heat under reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The physicochemical properties of cycloheptane-based alpha-hydroxy carboxylates are influenced by both the carbocyclic ring and the polar functional group.

Table: Predicted Physicochemical Properties

PropertyPredicted Value/RangeInfluence on Drug-likeness
Molecular Weight 150 - 250 g/mol Generally within the "rule of five" limits.
logP 1.0 - 3.0Balances aqueous solubility and membrane permeability. The cycloheptyl group increases lipophilicity compared to smaller rings.
pKa 3.0 - 4.5The carboxylic acid is typically ionized at physiological pH, aiding in solubility and potential ionic interactions with targets.
Hydrogen Bond Donors/Acceptors 2-3Provides key interaction points for target binding.
Rotatable Bonds 2-4The flexibility of the cycloheptane ring allows for conformational adaptation to the binding site.

The structure-activity relationship (SAR) for this class of compounds is still in its infancy. However, key areas for exploration include:

  • Stereochemistry: The stereocenter at the alpha-carbon is crucial for biological activity. Enantioselective synthesis or chiral separation is essential to identify the active stereoisomer.

  • Substitution on the Cycloheptane Ring: The position, nature, and stereochemistry of substituents on the seven-membered ring will significantly impact target binding, selectivity, and pharmacokinetic properties.

  • Derivatization of the Carboxylate and Hydroxyl Groups: Esterification or amidation of the carboxylic acid, or etherification of the hydroxyl group, can be used to modulate properties such as cell permeability and metabolic stability, potentially creating prodrugs.

Potential Therapeutic Applications: Beyond Dermatology

While alpha-hydroxy acids are well-established in dermatology for their exfoliative and moisturizing properties, the unique structural features of cycloheptane-based derivatives suggest their potential in a broader range of therapeutic areas.[4][5]

Anti-inflammatory Agents

The cycloheptane ring is a feature in some known anti-inflammatory agents.[6] The alpha-hydroxy carboxylate moiety could provide additional interactions with the active sites of inflammatory enzymes, such as cyclooxygenases (COX). The design of non-steroidal anti-inflammatory drugs (NSAIDs) often incorporates a carboxylic acid function.[7]

Anticancer Agents

The conformational flexibility of the cycloheptane ring could be advantageous in designing inhibitors of protein-protein interactions or enzymes with large, flexible active sites, which are common targets in oncology.[8][9] The alpha-hydroxy carboxylate group can chelate metal ions, a property that can be exploited in the design of metalloenzyme inhibitors.

Antiviral Agents

The development of antiviral agents often involves the design of molecules that mimic natural substrates or bind to allosteric sites on viral enzymes.[10] The unique shape and functionality of cycloheptane-based alpha-hydroxy carboxylates could lead to the discovery of novel viral entry or replication inhibitors.

Neuroscience Drug Discovery

The ability of the cycloheptane scaffold to present substituents in diverse three-dimensional arrangements makes it an interesting platform for targeting receptors and enzymes in the central nervous system (CNS).[11] Modulation of physicochemical properties will be critical to ensure blood-brain barrier penetration.

Future Directions and Conclusion

Cycloheptane-based alpha-hydroxy carboxylates represent a largely untapped area of chemical space with significant potential for the discovery of novel therapeutic agents. The key to unlocking this potential lies in the development of efficient and stereoselective synthetic routes and the systematic exploration of their structure-activity relationships against a diverse range of biological targets. As our understanding of the conformational preferences of the cycloheptane ring and its influence on biological activity grows, we can expect to see the emergence of this scaffold as a valuable tool in the medicinal chemist's arsenal. This guide serves as a foundational resource to stimulate further research and development in this exciting and promising field.

References

  • Brown, N., & Jacoby, E. (2006). On Scaffolds and Hopping in Medicinal Chemistry. Mini reviews in medicinal chemistry, 6(11), 1217–1229.
  • LookChem. Cas 20585-34-6,(S)-CYCLOHEXYL-HYDROXY-PHENYL-ACETIC ACID. Retrieved from [Link]

  • MDPI. (2021). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Retrieved from [Link]

  • MDPI. (2025). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Molecules, 30(1), 1.
  • National Center for Biotechnology Information. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity.
  • National Center for Biotechnology Information. (2013). Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. ACS Medicinal Chemistry Letters, 4(11), 1097–1102.
  • National Center for Biotechnology Information. (2021). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Molecules, 26(8), 2208.
  • National Center for Biotechnology Information. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.
  • National Center for Biotechnology Information. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Squaryl molecular metaphors - application to rational drug design and imaging agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors. Retrieved from [Link]

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  • MDPI. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. International Journal of Molecular Sciences, 19(4), 1166.
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A Technical Guide to the Biological Activity Potential of Methyl 1-hydroxycycloheptane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cycloheptane scaffold, a seven-membered carbocycle, represents a fascinating and underexplored area in medicinal chemistry.[1] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, making it an attractive template for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive framework for the exploration of methyl 1-hydroxycycloheptane-1-carboxylate derivatives, a novel class of compounds with significant, yet untapped, biological potential. We will delineate a strategic pathway for the synthesis, in-depth biological evaluation, and computational analysis of these derivatives. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals, providing the necessary scientific rationale and detailed methodologies to unlock the therapeutic promise of this unique chemical scaffold.

Introduction: The Rationale for Investigating this compound Derivatives

While smaller and larger cycloalkane derivatives have been extensively studied, the seven-membered ring of cycloheptane offers a unique combination of flexibility and structural definition that can be exploited for targeted drug design.[1] The introduction of a hydroxyl group and a methyl carboxylate at the same carbon atom (a quaternary α-hydroxy ester moiety) creates a chiral center and provides functionalities ripe for chemical modification and interaction with biological targets.

The core hypothesis of this guide is that derivatives of this compound have the potential to exhibit a range of biological activities, including but not limited to:

  • Anticancer Activity: Many cyclic compounds serve as scaffolds for potent anticancer agents.[2]

  • Anti-inflammatory Activity: The cycloalkane motif is present in several known anti-inflammatory agents.

  • Antimicrobial Activity: Novel cyclic structures are a promising avenue for the development of new antimicrobial drugs to combat resistance.

This guide will provide a structured approach to systematically investigate these potential activities.

Synthetic Strategy: A Proposed Route to a Library of Derivatives

A robust and versatile synthetic route is paramount for generating a library of derivatives for biological screening and structure-activity relationship (SAR) studies. We propose a synthetic strategy centered around the Reformatsky reaction , a classic and reliable method for the synthesis of β-hydroxy esters, which can be adapted for the synthesis of α-hydroxy esters from cyclic ketones.[3][4][5]

Core Synthesis of this compound

The synthesis of the core scaffold can be achieved by reacting cycloheptanone with an α-halo ester, such as methyl bromoacetate, in the presence of activated zinc.[3][5]

Diagram of the Proposed Synthetic Reaction:

G cycloheptanone Cycloheptanone reformatsky_reagent Reformatsky Reagent cycloheptanone->reformatsky_reagent + methyl_bromoacetate Methyl Bromoacetate methyl_bromoacetate->reformatsky_reagent + zinc Zn zinc->reformatsky_reagent + product This compound reformatsky_reagent->product Acid Workup

Caption: Proposed synthesis of the core scaffold.

Experimental Protocol for Core Synthesis
  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add zinc dust. Activate the zinc by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc.

  • Initiation: Add a small crystal of iodine to initiate the reaction.

  • Addition of Reactants: A solution of cycloheptanone and methyl bromoacetate in anhydrous THF is added dropwise to the stirred suspension of activated zinc.

  • Reaction: The reaction mixture is heated to reflux and maintained for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Workup: The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Design and Synthesis of a Focused Derivative Library

To explore the structure-activity relationship (SAR), a focused library of derivatives should be synthesized. Modifications can be introduced at two primary positions: the cycloheptane ring and the ester group.

Table 1: Proposed Library of this compound Derivatives for SAR Studies

Derivative ID Modification on Cycloheptane Ring Modification of Ester Group Rationale for Modification
MHC-001 NoneMethyl ester (Core Compound)Baseline activity
MHC-002 4-MethylMethyl esterExplore effect of alkyl substitution
MHC-003 4-PhenylMethyl esterInvestigate impact of aromatic substitution
MHC-004 4-FluoroMethyl esterProbe electronic effects
MHC-005 NoneEthyl esterAssess influence of ester chain length
MHC-006 NoneIsopropyl esterStudy steric hindrance at the ester
MHC-007 NoneBenzyl esterIntroduce aromaticity at the ester
MHC-008 NoneCarboxylic acid (hydrolyzed)Evaluate the role of the ester group

This library can be expanded using principles of bioisosterism , where functional groups are replaced with others that have similar physical or chemical properties to improve potency and pharmacokinetic profiles.[1][6][7][8][9]

In-Depth Biological Evaluation: A Multi-tiered Screening Approach

A systematic evaluation of the synthesized derivatives is crucial to identify and characterize their biological activities. We propose a three-pronged screening cascade targeting anticancer, anti-inflammatory, and antimicrobial potential.

Anticancer Activity Screening

Initial screening for anticancer activity will be performed using in vitro cytotoxicity assays against a panel of human cancer cell lines representing various tumor types (e.g., breast, colon, lung, leukemia).

Workflow for In Vitro Anticancer Screening:

G start Synthesized Derivatives primary_screen Primary Screen: MTT or SRB Assay (e.g., MCF-7, HCT-116, A549) start->primary_screen hit_identification Hit Identification (Compounds with IC50 < 10 µM) primary_screen->hit_identification secondary_screen Secondary Screen: Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) hit_identification->secondary_screen lead_selection Lead Candidate Selection secondary_screen->lead_selection

Caption: Workflow for anticancer activity screening.

  • MTT Assay Protocol: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13]

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

  • SRB Assay Protocol: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[14][15][16][17][18]

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Cell Fixation: After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

    • Washing: Remove the unbound dye by washing with 1% acetic acid.

    • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Absorbance Reading: Measure the absorbance at 510 nm.

    • Data Analysis: Calculate the IC50 values.

Promising lead compounds identified from in vitro studies should be evaluated for their in vivo efficacy using xenograft models, where human cancer cells are implanted into immunodeficient mice.[1][2][19][20][21]

  • Experimental Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

    • Monitoring: Monitor tumor volume and body weight regularly.

    • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Anti-inflammatory Activity Screening

The primary mechanism of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22][23][24]

  • COX-1/COX-2 Inhibition Assay Protocol (Colorimetric): [16]

    • Reaction Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Compound Addition: Add the test compounds at various concentrations.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid.

    • Measurement: Measure the production of prostaglandin PGG2, which is detected colorimetrically.

    • Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition to determine potency and selectivity.

  • 5-LOX Inhibition Assay Protocol (Fluorometric): [16]

    • Reaction Setup: In a 96-well plate, add assay buffer and 5-LOX enzyme.

    • Compound Addition: Add the test compounds.

    • Substrate Addition: Initiate the reaction by adding a fluorogenic 5-LOX substrate.

    • Measurement: Monitor the increase in fluorescence over time.

    • Data Analysis: Calculate the IC50 values.

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of novel compounds.[17][25][26][27][28]

  • Experimental Protocol:

    • Animal Model: Use male Wistar rats or Swiss albino mice.

    • Compound Administration: Administer the test compounds orally or intraperitoneally.

    • Induction of Edema: After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.

Antimicrobial Activity Screening

The initial screening for antimicrobial activity will involve determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.[7][14][18][29][30]

  • Broth Microdilution MIC Assay Protocol: [14][29]

    • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

    • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][29]

Compounds with potent in vitro antimicrobial activity should be further evaluated in in vivo infection models to assess their efficacy in a living organism.[6]

  • General Protocol for a Systemic Infection Model:

    • Infection: Infect mice (e.g., via intraperitoneal or intravenous injection) with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Treatment: Administer the test compound at various doses and schedules.

    • Monitoring: Monitor the survival of the mice over a period of 7-14 days.

    • Bacterial Load Determination (Optional): At specific time points, euthanize a subset of mice and determine the bacterial load in various organs (e.g., spleen, liver, kidneys) by plating tissue homogenates on agar plates.

    • Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups.

Computational Chemistry and SAR Analysis

Computational tools will be employed to guide the design of new derivatives and to understand the structure-activity relationships.

Molecular Docking

Molecular docking simulations will be used to predict the binding modes of the active compounds with their putative biological targets.

Workflow for Molecular Docking Studies:

G start Active Compounds (from in vitro screening) target_id Target Identification (e.g., COX-2, DHFR) start->target_id ligand_prep Ligand Preparation (3D structure generation) start->ligand_prep protein_prep Protein Preparation (PDB database) target_id->protein_prep docking Molecular Docking Simulation (e.g., AutoDock Vina) protein_prep->docking ligand_prep->docking analysis Analysis of Binding Modes and Interactions docking->analysis sar_insights SAR Insights and Design of New Derivatives analysis->sar_insights

Caption: Workflow for molecular docking analysis.

In Silico ADMET Prediction

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles.[3][9] Various online tools and software can be used for these predictions.

Table 2: Key ADMET Properties and In Silico Prediction Tools

ADMET Property Significance Example In Silico Tools
Absorption Oral bioavailabilitySwissADME, pkCSM
Distribution Blood-brain barrier penetration, plasma protein bindingSwissADME, ADMETlab
Metabolism Cytochrome P450 inhibition/inductionSwissADME, pkCSM[4]
Excretion Renal clearancePredicted by various models
Toxicity Carcinogenicity, mutagenicity, hepatotoxicityToxtree, DEREK Nexus

By integrating synthetic chemistry, comprehensive biological evaluation, and computational modeling, this guide provides a robust framework for the systematic exploration of this compound derivatives as a promising new class of therapeutic agents.

References

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • BenchChem. The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development.
  • Deep Origin. (2025, January 10).
  • Xiong, G., et al. (2021). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 12(7), 1273-1281.
  • Master Organic Chemistry.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • Tang, Y., et al. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current drug metabolism, 14(9), 929-943.
  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421-5426.
  • BenchChem.
  • Creative Bioarray. (2024, June 20). Carrageenan-Induced Paw Edema Model.
  • BYJU'S. (2019, February 27).
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Si-jie, L. U. O., & Jian-nong, W. A. N. G. (2014). Benzosuberane, a promising scaffold in cancer therapeutics.
  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
  • Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
  • Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer discovery, 4(9), 998-1013.
  • DeRose, Y. S., et al. (2011). Tumor grafts derived from women with breast cancer authentically reflect tumor pathology, growth, metastasis and disease outcomes.
  • Oncodesign Services.
  • Emery Pharma. (2016, September 1).
  • Pharmacology Discovery Services. In Vivo Antimicrobials.
  • Charles River Laboratories. Carrageenan-Induced Paw Edema Model.
  • Xuan, K., et al. (2022). In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants—Systematic Review and Meta-Analysis. Antibiotics, 11(3), 307.
  • Li, B., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Cellular and Infection Microbiology, 12, 956894.
  • Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
  • Inotiv.
  • IBT Bioservices. Bacterial Efficacy Models for Preclinical Research.
  • Al-Ostath, A. I., et al. (2025, July 15). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 1234.
  • Patsnap Synapse. (2025, May 21).
  • Barakat, K. H., & Tuszynski, J. (2009). Molecular Docking Tutorial.
  • ResearchGate.
  • Journal of Biomolecular Structure and Dynamics. (2025, September 14).
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Bonvin Lab. Tutorial EDES / HADDOCK for ligand-protein docking.
  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational methods in drug discovery. Pharmacological reviews, 66(1), 334-395.
  • Abcam. MTT assay protocol.
  • ATCC.
  • Merck.
  • Horton, T. MTT Cell Assay Protocol.
  • Universiti Kebangsaan Malaysia. (2019, November 25).
  • Thermo Fisher Scientific - US.
  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144.
  • The Journal of Phytopharmacology. COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum.
  • Google Patents.
  • Patsnap Eureka. (2020, March 6).
  • Research Journal of Pharmacy and Technology. (2021, October 24). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia.
  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides.

Sources

Difference between Methyl 1-hydroxycycloheptane-1-carboxylate and cyclohexyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Ring Expansion Effects on Synthesis, Conformation, and Pharmacological Profiles

Executive Summary

This guide analyzes the structural and functional divergence between Methyl 1-hydroxycycloheptane-1-carboxylate (7-membered) and its cyclohexyl analog (6-membered) .[1] While chemically similar as


-hydroxy esters derived from the Reformatsky reaction, the transition from a 6- to a 7-membered ring introduces critical shifts in I-strain (Internal Strain) , conformational entropy , and lipophilicity .[1]

For drug development professionals, understanding these differences is vital for scaffold hopping —moving from a rigid cyclohexyl core to a larger, more flexible cycloheptyl core to alter receptor binding kinetics or metabolic stability.

Structural & Conformational Dynamics[1][2]

The fundamental difference between these analogs lies in their ground-state thermodynamics and conformational mobility.[1][2]

The "Chair" vs. The "Twist-Chair"
  • Cyclohexyl Analog (6-Ring): Exists predominantly in a rigid Chair conformation.[1] The 1,1-disubstitution (Hydroxyl and Ester groups) forces one group into an axial position and the other equatorial. This creates a defined, static vector for ligand-protein interaction.[1]

  • Cycloheptyl Analog (7-Ring): Exists in a dynamic equilibrium of Twist-Chair and Twist-Boat conformations.[1][2] It undergoes pseudorotation , meaning the ring is "floppy." The substituents at C1 do not have fixed axial/equatorial orientations but rather occupy isoclinal positions that flux.[2]

I-Strain and Hybridization

The reactivity difference is governed by I-Strain (Internal Strain) .[1]

  • sp²

    
     sp³ Transition:  In the 6-membered ring (cyclohexanone precursor), changing hybridization from sp² (120°) to sp³ (109.5°) relieves torsional strain (eclipsing interactions).[1]
    
  • 7-Membered Ring: The same transition increases transannular strain (Prelog strain) due to hydrogen-hydrogen crowding across the ring.[1][2] Consequently, the formation of the 7-membered quaternary center is kinetically slower and thermodynamically less favorable than the 6-membered analog.[1][2]

Table 1: Physicochemical & Structural Comparison
FeatureCyclohexyl Analog (6-Ring)Cycloheptyl Analog (7-Ring)Impact
Conformation Rigid ChairFluxional Twist-Chair7-ring has higher entropic penalty upon binding.[1][2]
Bond Angles ~111° (near ideal tetrahedral)~115-118° (expanded)7-ring creates a wider steric footprint.[1]
Lipophilicity (cLogP) ~1.2~1.7 (+0.5 increase)7-ring increases membrane permeability but lowers solubility.[1]
I-Strain Low (favors sp³ formation)High (resists sp³ formation)7-ring synthesis requires harsher activation.[1]

Synthetic Pathways & Reactivity Profiles[1][2]

The primary route to both compounds is the Reformatsky Reaction .[2] However, the kinetics differ significantly.[2]

The Reformatsky Protocol

The reaction involves the zinc-mediated addition of methyl bromoacetate to the corresponding cyclic ketone.[2]

  • Cyclohexanone: Highly reactive.[2] The relief of eclipsing strain drives the nucleophilic attack of the zinc enolate.[2]

  • Cycloheptanone: Sluggish.[2] The attacking enolate encounters transannular hydrogens (hydrogens pointing "in" to the ring), creating steric repulsion.

Synthetic Workflow & Logic (DOT Visualization)

The following diagram illustrates the divergent optimization required for the 7-membered ring.

Reformatsky_Optimization Start Precursor: Cyclic Ketone Decision Ring Size? Start->Decision Reagent Reagent: Br-CH2-COOMe + Zn Reagent->Decision Path6 6-Membered (Cyclohexanone) Decision->Path6 n=6 Path7 7-Membered (Cycloheptanone) Decision->Path7 n=7 Cond6 Standard Activation (I2 crystal, Reflux THF) Path6->Cond6 Cond7 Enhanced Activation (TMSCl, Rieke Zinc, or Ultrasound) Path7->Cond7 Inter6 Intermediate: Zinc Alkoxide (Fast Formation) Cond6->Inter6 Inter7 Intermediate: Zinc Alkoxide (Slow, Sterically Hindered) Cond7->Inter7 Product Final Product: Methyl 1-hydroxycycloalkane-1-carboxylate Inter6->Product Inter7->Product

Figure 1: Synthetic divergence in the Reformatsky reaction. The 7-membered ring requires enhanced activation methods (e.g., TMSCl or Rieke Zinc) to overcome I-strain.[1]

Experimental Protocol: Synthesis of this compound

Reagents:

  • Cycloheptanone (1.0 eq)[1]

  • Methyl bromoacetate (1.2 eq)[1]

  • Zinc dust (1.5 eq, activated)[1]

  • Trimethylsilyl chloride (TMSCl) (0.1 eq, activator)[1]

  • Solvent: Anhydrous THF or Benzene[2]

Step-by-Step Methodology:

  • Zinc Activation (Critical): Suspend zinc dust in dry THF under Argon. Add TMSCl and stir for 15 minutes. This strips the oxide layer, essential for the sluggish cycloheptanone.[2]

  • Initiation: Add 10% of the methyl bromoacetate/cycloheptanone mixture. Warm gently until the reaction initiates (exotherm/bubbling).[2]

  • Addition: Dropwise add the remaining mixture over 1 hour, maintaining a gentle reflux. Note: For the cyclohexyl analog, this step is rapid. For the cycloheptyl, external heat is required throughout.[2]

  • Hydrolysis: Quench with cold 10% H₂SO₄. The bulky 7-membered zinc alkoxide hydrolyzes slower than the 6-membered analog; ensure vigorous stirring.[1][2]

  • Purification: Extract with ether, wash with NaHCO₃, dry, and distill/column.

Pharmacological Implications: Scaffold Hopping[2]

In drug design, swapping a cyclohexyl ring for a cycloheptyl ring is a strategic "Scaffold Hop."

Hydrophobic Space Filling

The cycloheptyl ring is larger (volume ~125 ų vs ~105 ų for cyclohexyl).[2]

  • Application: If the cyclohexyl analog has a

    
     of 50 nM but leaves a "gap" in the hydrophobic pocket of the receptor, expanding to cycloheptyl can increase Van der Waals contacts, potentially improving affinity to <10 nM.[2]
    
  • Risk: If the pocket is tight, the 7-ring will clash (steric penalty), abolishing activity.

Metabolic Stability[1][2]
  • Cyclohexyl: Prone to CYP450 hydroxylation at C3 and C4 (equatorial positions are accessible).

  • Cycloheptyl: The "floppy" nature makes regioselective oxidation less predictable, but the increased lipophilicity generally increases total metabolic clearance (Cl_int) unless the ring is substituted to block access.[2]

Decision Logic for Researchers (DOT Visualization)

Scaffold_Hopping Start Lead Compound (Cyclohexyl Core) Analysis Analyze Binding Pocket (Crystal Structure/Docking) Start->Analysis Gap Is there unused hydrophobic space? Analysis->Gap YesGap Strategy: Expand to Cycloheptyl Gap->YesGap Yes NoGap Strategy: Stay or Contract (Cyclopentyl) Gap->NoGap No (Steric Clash) Effect1 Effect: Increased LogP (+0.5) Better BBB Penetration YesGap->Effect1 Effect2 Effect: Increased Entropy (Potential Binding Penalty) YesGap->Effect2 Validation Validate: Synthesize this compound Effect1->Validation Effect2->Validation

Figure 2: Decision tree for substituting Cyclohexyl with Cycloheptyl scaffolds in lead optimization.

References

  • Reformatsky Reaction Mechanisms & Zinc Activation Shriner, R. L. (1942). The Reformatsky Reaction.[2][3][4] Organic Reactions.

  • Conformational Analysis of Medium Rings (I-Strain) Brown, H. C., & Gerstein, M. (1950).[1] Acid Dissociation Constants of the I-Strain Concept. [1][2]

  • Lipophilicity and Ring Size Effects in Drug Design Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on physicochemical properties and attrition.

  • Synthesis of 1-Hydroxycycloalkanecarboxylates Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Ed). [1][2]

  • Cycloheptane Conformational Dynamics Hendrickson, J. B. (1961). Molecular Geometry. I. Machine Computation of the Common Rings. [2]

Sources

Structural Elucidation & Crystallographic Analysis of Methyl 1-hydroxycycloheptane-1-carboxylate

[1]

Executive Summary & Strategic Context

Compound Class:

1Primary Challenge:1Objective:

This guide addresses the specific crystallographic challenges posed by MHC-7 . Unlike the rigid cyclohexane analogs, the cycloheptane ring introduces significant conformational entropy. Furthermore, as this compound is frequently isolated as a liquid or low-melting solid, standard recrystallization protocols often fail.[1] This whitepaper details two parallel workflows: In Situ Cryocrystallography (for the neat liquid) and Crystalline Derivatization (for robust solid-state analysis).[1]

Chemical Identity & Synthesis Context

Before attempting structural analysis, purity must be established.[1] MHC-7 is typically synthesized via the Reformatsky reaction , involving the zinc-mediated addition of methyl bromoacetate to cycloheptanone.[1]

PropertyValue / DescriptionNote
Formula

MW 172.22 g/mol
Physical State Viscous Liquid / Low-Melting SolidMP often < 30°C; requires cryo-handling.[1]
Chirality Achiral (Meso/Plane of Symmetry)However, individual conformers in the lattice may be chiral (

is possible).[1]
Key Impurity Cycloheptanone (starting material)Must be <1% for successful in situ crystallization.[1]
H-Bond Donor Hydroxyl (-OH)Critical for lattice formation.[1]
H-Bond Acceptor Carbonyl (C=O), Ether (-O-)Intramolecular H-bonding is expected.[1]

Experimental Workflows: From Oil to Structure

Two distinct pathways exist for solving this structure. Pathway A is the direct physical method using advanced instrumentation.[1] Pathway B is the chemical method, modifying the molecule to enforce crystallinity.[1]

Diagram 1: Structural Determination Decision Matrix

GStartStart: Purified MHC-7 (Oil)CheckStateCheck Physical State @ 4°CStart->CheckStateLiquidLiquid / OilCheckState->LiquidSolidSolid / WaxyCheckState->SolidPathAPATHWAY A:In Situ CryocrystallographyLiquid->PathADirect MethodPathBPATHWAY B:DerivatizationLiquid->PathBIf Path A failsCollectSolid3. Standard Data CollectionSolid->CollectSolidCapillary1. Mount in 0.3mm CapillaryPathA->CapillaryReact1. React with p-Nitrobenzoyl ClPathB->ReactZoneMelt2. OHCD / Zone Melting(IR Laser assisted)Capillary->ZoneMeltCollectLiquid3. Data Collection @ 100KZoneMelt->CollectLiquidRecryst2. Recrystallize (EtOH/Hex)React->RecrystRecryst->CollectSolid

Caption: Decision matrix for handling liquid alpha-hydroxy esters. Path A preserves the native structure; Path B guarantees crystallinity via pi-stacking.[1]

Protocol A: In Situ Cryocrystallography (The "Native" Method)

This method is superior for observing the unperturbed conformation of the molecule but requires a diffractometer equipped with a cryostream and precise temperature control.[1]

  • Loading: Draw the neat liquid MHC-7 into a 0.3 mm Lindemann glass capillary.[1] Seal both ends.

  • Mounting: Place the capillary on the goniometer head. Center the liquid column in the X-ray beam.

  • Flash Cooling: Rapidly cool the stream to 100 K. The sample will likely form a glass (amorphous) or a polycrystalline mass.

  • Zone Melting (Optical Heating Crystallization Device - OHCD):

    • Raise the temperature slowly until the sample melts, leaving a small seed crystal at the tip.

    • Slowly lower the temperature (or move the heating zone) to propagate a single crystal from the seed.

    • Expert Insight: Cycloheptane derivatives often form plastic crystals.[1] If the diffraction spots are smeared arcs, the crystal is plastic. Anneal by cycling the temperature ±10 K near the melting point to improve order.

  • Data Collection: Collect a full sphere of data using Mo-K

    
     radiation (0.71073 Å).[1] Mo is preferred over Cu to minimize absorption by the glass capillary.
    
Protocol B: Derivatization (The "Robust" Method)

If in situ growth fails, convert the liquid into a solid by attaching a "crystallization anchor"—a rigid, planar aromatic group.[1]

  • Reaction: Dissolve MHC-7 (1.0 equiv) in dry pyridine. Add p-nitrobenzoyl chloride (1.1 equiv) and DMAP (cat.). Stir at RT for 4h.

  • Workup: Quench with water, extract with EtOAc, wash with 1M HCl (to remove pyridine), then brine. Dry over

    
    .[1]
    
  • Crystallization: The resulting p-nitrobenzoate ester is almost certainly a solid due to

    
     stacking of the nitrobenzene rings.[1] Recrystallize from hot Ethanol or Hexane/Ethyl Acetate (4:1).
    
  • Benefit: The heavy atoms (Nitro group) and rigid planar system significantly aid in structure solution (Direct Methods) and reduce the thermal motion of the cycloheptane ring.[1]

Structural Analysis & Refinement Strategy

Once data is collected, the challenge shifts to solving the structure.[1] The 7-membered ring is the source of most crystallographic difficulties.

Conformational Landscape

Unlike cyclohexane (rigid chair), cycloheptane is highly flexible.[1] In the crystal lattice, MHC-7 will adopt one of two low-energy conformations to maximize packing efficiency and intramolecular H-bonding.

  • Twist-Chair (TC): The global minimum for unsubstituted cycloheptane.[1]

  • Twist-Boat (TB): Slightly higher in energy but often stabilized by substituents.[1]

The Locking Mechanism: The

1
Diagram 2: Intramolecular Locking & H-Bonding Logic[1]

Hcluster_confConformational LockOHO-H(Donor)COC=O(Acceptor)OH->COStrong H-Bond(1.9 - 2.1 Å)OMeOMe(Ether)OH->OMeWeak/RepulsiveRingC7 Ring(Twist-Chair)Ring->OHC1 AttachmentRing->COC1 Attachment

Caption: The intramolecular O-H...O=C bond (green) restricts rotation around the C1-C(carbonyl) bond, reducing disorder.[1]

Refinement Protocol (SHELXL / OLEX2)[1]
  • Space Group: Expect

    
     (monoclinic) or 
    
    
    (triclinic) for the racemate.[1] If a chiral auxiliary was used in synthesis, expect
    
    
    .[2]
  • Disorder Handling:

    • The carbons furthest from the substitution site (C4 and C5) will likely show high thermal ellipsoids (elongated "cigars").

    • Action: If the ellipsoids are unreasonable, model the ring disorder over two positions (Part A / Part B) with occupancy refinement (e.g., 0.60/0.40). Use SAME or SIMU restraints to keep bond lengths physical.[1]

  • Hydrogen Placement:

    • C-H: Place geometrically (HFIX 23 for

      
      , HFIX 137 for methyls).
      
    • O-H: Do not use default riding models immediately. Locate the H atom in the difference Fourier map (

      
      ).[1] This confirms the H-bond direction. If unstable, restrain the O-H distance to 0.82 Å (DFIX) and refine the torsion angle.
      

Expected Geometric Parameters

Based on analogous structures (e.g., 1-hydroxycyclohexane carboxylates) and DFT calculations for cycloheptanes, the following parameters serve as validation metrics for your solved structure.

ParameterExpected RangeStructural Significance
C1-O(Hydroxyl) 1.41 - 1.43 ÅTypical tertiary alcohol.[1]
C1-C(Carbonyl) 1.52 - 1.54 Å

single bond.[1]
C=O Distance 1.19 - 1.21 ÅStandard ester carbonyl.[1]
O-H...O Angle 140° - 160°Indicates strong intramolecular interaction.[1]
Ring Torsion Angles VariableSum of torsions must equal 0°? No, but alternating signs indicate puckering.[1]
Packing Index 65% - 72%If <65%, suspect missing solvent or incorrect space group.[1]

Troubleshooting Common Issues

  • Issue: R1 value is stuck at 15%.

    • Cause: Likely twinning or severe disorder in the C4-C5 region of the cycloheptane ring.[1]

    • Solution: Check for rotational twinning (especially in high-symmetry space groups).[1] Apply ISOR restraints to the disordered ring carbons to approximate isotropic behavior if modeling split positions fails.

  • Issue: No crystals form (Oil persists).

    • Cause: Conformational entropy is too high.[1]

    • Solution: Switch to Protocol B (Derivatization). The p-nitrobenzoate derivative is the industry standard for crystallizing "uncrystallizable" alcohols.

References

  • Reformatsky Reaction Context

    • Shriner, R. L. (1942).[1] "The Reformatsky Reaction".[2][3][4][5][6] Organic Reactions, 1, 1–37.[1] Link

    • Provides the synthetic basis for the target molecule.
  • Crystallographic Methodology (Software)

    • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.[1] Link

    • The authoritative source for the refinement protocols described.
  • In Situ Crystallization Techniques

    • Boese, R., & Nussbaumer, M. (1994).[1] "In situ Crystallization Techniques". Organic Crystal Chemistry, IUCr Texts on Crystallography, Oxford University Press.[1]

    • Definitive guide on OHCD and capillary methods for liquid samples.
  • Cycloheptane Conformational Analysis

    • Bocian, D. F., & Strauss, H. L. (1977).[1] "Vibrational spectra, conformation, and potential function of cycloheptane". Journal of the American Chemical Society, 99(9), 2866–2876. Link[1]

    • Foundational text on the Twist-Chair vs.
  • Analogous Structures (6-Membered Ring)

    • PubChem.[1][7][8] "Methyl 1-hydroxycyclohexanecarboxylate".[1] National Library of Medicine. Link

    • Used as the structural baseline for bond length comparisons.[1]

Methodological & Application

Using Methyl 1-hydroxycycloheptane-1-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Methyl α-Hydroxycycloalkane-α-Carboxylates as Versatile Pharmaceutical Intermediates

Senior Application Scientist Note: A thorough review of current scientific literature and chemical databases reveals that specific application data for Methyl 1-hydroxycycloheptane-1-carboxylate is limited. However, its lower homologues, particularly Methyl 1-hydroxycyclopropane-1-carboxylate and Methyl 1-hydroxycyclohexane-1-carboxylate, are well-documented and serve as exemplary models for this class of compounds. This guide, therefore, leverages the robust data available for these analogues to provide a comprehensive and scientifically grounded framework for researchers, scientists, and drug development professionals. The principles, protocols, and applications discussed herein are presented as a validated blueprint for the strategic use of Methyl α-hydroxycycloalkane-α-carboxylates in pharmaceutical synthesis.

Introduction: The Strategic Value of α-Hydroxycycloalkane Esters

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Small, strained ring systems and conformationally restricted cycloalkanes are increasingly incorporated into drug candidates to improve properties such as metabolic stability, binding affinity, and cell permeability.[1][2] Methyl α-hydroxycycloalkane-α-carboxylates are a class of bifunctional building blocks that serve as exceptionally versatile intermediates in this context.

These compounds feature a tertiary alcohol and an ester group attached to the same quaternary carbon of a cycloalkane ring. This unique arrangement offers a rich platform for a variety of chemical transformations, enabling the introduction of key pharmacophores and the construction of complex molecular scaffolds. This guide provides detailed protocols for the synthesis, handling, and strategic application of these valuable intermediates, with a focus on the well-characterized cyclopropane analogue.

Physicochemical Properties & Safe Handling

Understanding the physical properties and handling requirements is critical for the safe and effective use of these intermediates. The data presented below is for the cyclopropane and cyclopentane analogues, which are commercially available and well-characterized.

PropertyMethyl 1-hydroxycyclopropane-1-carboxylateMethyl 1-hydroxycyclopentane-1-carboxylate
CAS Number 33689-29-1[3]6948-25-0[4]
Molecular Formula C₅H₈O₃[3]C₇H₁₂O₃[4]
Molecular Weight 116.12 g/mol [3]144.17 g/mol [4]
Appearance Clear yellow to colorless liquid[5]Data not specified, likely a liquid or low-melting solid
Boiling Point ~70°C @ 13 mmHg[5]Not specified
Storage Store at 2-8°C, sealed in a dry environment[5]Not specified, prudent to store under similar conditions
Safety & Handling Protocol

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The following measures are based on established Safety Data Sheets (SDS) and must be adhered to.

  • GHS Hazard Statements: This class of compounds may be flammable and can cause skin, eye, and respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Ventilation: All handling and reactions should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. Ensure appropriate fire extinguishing media (e.g., dry chemical, CO₂, alcohol-resistant foam) is readily available.

  • Spill & Disposal: In case of a spill, evacuate the area, remove ignition sources, and absorb with an inert material. Dispose of all chemical waste in accordance with local, state, and federal regulations.

Synthesis Protocol: Methyl 1-hydroxycyclopropane-1-carboxylate

The following protocol is adapted from a patented, scalable synthesis method, which demonstrates a robust and reliable pathway to this key intermediate.[2][6] The causality behind this synthesis lies in the diazotization of a primary amine to form an unstable diazonium salt, which, upon heating, is displaced by water (hydrolysis) to yield the desired tertiary alcohol.

Materials & Equipment
  • Methyl 1-aminocyclopropanecarboxylate

  • 98% Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and thermometer/nitrogen inlet

  • Ice bath

  • Heating mantle

  • Magnetic stirrer and stir bars

  • Rotary evaporator

Step-by-Step Methodology

Step 1: Formation of the Diazonium Intermediate

  • Prepare an aqueous sulfuric acid solution (Solution A) by slowly adding 1.0 to 1.1 molar equivalents of concentrated H₂SO₄ to the required volume of deionized water with cooling.

  • In a three-neck flask, dissolve 1.0 equivalent of Methyl 1-aminocyclopropanecarboxylate in Solution A.

  • Cool the flask in an ice bath to 0-5°C.

  • Separately, prepare an aqueous solution of sodium nitrite (1.1 equivalents).

  • Slowly add the sodium nitrite solution dropwise to the reaction flask, ensuring the internal temperature is maintained between 0-5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour. This completes the formation of the diazonium salt.[5]

Step 2: Hydrolysis to the Tertiary Alcohol

  • Prepare a second aqueous sulfuric acid solution (Solution B) with the same concentration as Solution A.

  • Heat Solution B to reflux in a separate, larger flask.

  • Add the diazonium salt solution from Step 1 dropwise into the refluxing Solution B.[5] Vigorous nitrogen evolution will be observed. The controlled addition is crucial for managing the exotherm and gas evolution.

  • Once the addition is complete, stop heating and allow the reaction to cool to room temperature.

Step 3: Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which typically appears as a colorless to pale yellow oil with a yield of approximately 75%.[7]

G cluster_synthesis Synthesis Workflow Start Methyl 1-aminocyclopropanecarboxylate Reagents1 NaNO₂, H₂SO₄ (aq) 0-5°C Start->Reagents1 Step 1: Diazotization Diazonium Diazonium Salt (In-situ intermediate) Reagents1->Diazonium Reagents2 H₂O, H₂SO₄ (aq) Reflux Diazonium->Reagents2 Step 2: Hydrolysis Product Methyl 1-hydroxycyclo- propane-1-carboxylate Reagents2->Product

Caption: Synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate.

Application in Pharmaceutical Synthesis: A Hub of Reactivity

The synthetic power of Methyl α-hydroxycycloalkane-α-carboxylates stems from the two adjacent, modifiable functional groups. This allows for diverse and strategic downstream transformations.

G cluster_ester Ester Modifications cluster_alcohol Alcohol Modifications Core Methyl 1-hydroxycycloalkane -1-carboxylate Hydrolysis Hydrolysis (e.g., LiOH) -> Carboxylic Acid Core->Hydrolysis Forms polar anchor Amidation Direct Amidation -> Primary/Secondary Amide Core->Amidation Introduces H-bond donor/acceptor Reduction Reduction (e.g., LiAlH₄) -> Vicinal Diol Core->Reduction Creates chiral center potential Oxidation Oxidation (e.g., PCC, DMP) -> α-Keto Ester Core->Oxidation Forms reactive ketone Substitution Nucleophilic Substitution (e.g., Deoxyfluorination) Core->Substitution Installs key functional groups Protection Protection (e.g., TBSCl) -> Silyl Ether Core->Protection Enables selective ester chemistry

Caption: Key synthetic transformations from the core intermediate.

Key Synthetic Strategies
  • Ester Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid is a fundamental first step. This introduces a carboxylic acid moiety, a common feature in many APIs for improving solubility or acting as a key binding group to a biological target.

  • Oxidation of the Tertiary Alcohol: Oxidation of the hydroxyl group yields a highly valuable α-keto ester. This ketone can then serve as an electrophilic handle for subsequent carbon-carbon bond-forming reactions (e.g., Grignard, Wittig) or reductive amination to introduce a new stereocenter.

  • Amidation: Direct conversion of the ester to an amide introduces a critical functional group for hydrogen bonding interactions within a receptor's active site.

  • Nucleophilic Substitution: Activation of the tertiary alcohol (e.g., by conversion to a tosylate or mesylate, if sterically feasible) or direct substitution under acidic conditions (e.g., deoxyfluorination with DAST or Yarovenko's reagent) allows for the introduction of other key functional groups like halides, azides, or nitriles.

Analytical Quality Control Protocol

Ensuring the purity and identity of the intermediate is a non-negotiable step in any pharmaceutical synthesis workflow. A multi-pronged analytical approach is required for self-validation.

Recommended QC Workflow
  • Gas Chromatography (GC):

    • Objective: To determine the purity of the synthesized liquid intermediate.

    • Method: Use a non-polar column (e.g., DB-1 or equivalent). The method will involve a temperature ramp to ensure the separation of the product from any residual starting materials, solvents, or by-products.

    • Validation: Purity should typically be ≥97% for use in subsequent steps.

  • Infrared (IR) Spectroscopy:

    • Objective: To confirm the presence of key functional groups.

    • Method: Analyze a neat film of the liquid product.

    • Validation: Look for characteristic absorption bands: a broad peak around 3400 cm⁻¹ (O-H stretch of the alcohol) and a strong, sharp peak around 1730 cm⁻¹ (C=O stretch of the ester).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide unambiguous structural confirmation.

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

    • Validation: The ¹H NMR spectrum should show a singlet for the methyl ester protons (~3.7 ppm) and characteristic multiplets for the cycloalkane protons. The ¹³C NMR should confirm the number of unique carbons, with key signals for the ester carbonyl (~175 ppm) and the quaternary carbon bearing the hydroxyl group (~70-80 ppm).

Conclusion

Methyl 1-hydroxycycloalkane-1-carboxylates are powerful and versatile intermediates whose strategic value in pharmaceutical development is clear. While data on the specific cycloheptane derivative is sparse, the well-established chemistry of its cyclopropane and cyclohexane analogues provides a robust and reliable foundation for its application. The bifunctional nature of these molecules opens a gateway to a wide array of complex and medicinally relevant structures. The protocols and insights provided in this guide offer a validated starting point for any research program aiming to leverage these valuable building blocks in the synthesis of next-generation active pharmaceutical ingredients.

References

  • Bristol Myers Squibb Co. (2023). Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • 上海添泽生物医药有限公司. (2020). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • PubChem. (n.d.). Methyl 1-hydroxy-1-cyclopropane carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2024, from [Link]

  • Patsnap. (2020). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap Eureka. [Link]

  • PubChem. (n.d.). Methyl 1-hydroxycyclopentane-1-carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2024, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). methyl 1-hydroxy-1-cyclopropane carboxylate, 90. [Link]

Sources

Reduction of Methyl 1-hydroxycycloheptane-1-carboxylate to 1,1-disubstituted diols

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

Objective: This guide details the protocol for the reduction of methyl 1-hydroxycycloheptane-1-carboxylate (1 ) to the geminal diol, 1-(hydroxymethyl)cycloheptan-1-ol (2 ). This transformation is a critical step in the synthesis of spirocyclic scaffolds and sterically congested building blocks used in modern drug discovery.

The Challenge: While ester reductions are textbook transformations, this specific substrate presents two distinct challenges:

  • Steric Congestion: The 1,1-disubstitution pattern (geminal) on a flexible cycloheptane ring creates steric bulk that can retard reaction rates, often requiring forcing conditions (reflux) compared to simple aliphatic esters.

  • Product Isolation: The product is a 1,2-diol (vicinal diol) with a tertiary alcohol. These compounds are highly polar and capable of forming stable, water-soluble chelates with aluminum byproducts, leading to catastrophic yield loss during standard aqueous workups.

The Solution: We utilize Lithium Aluminum Hydride (LiAlH


) in Tetrahydrofuran (THF) under an inert atmosphere. Crucially, this protocol departs from the standard "Fieser" workup, instead advocating for a Rochelle’s Salt (Sodium Potassium Tartrate)  quench to disrupt aluminum-diol complexes, ensuring >90% recovery of the water-soluble product.

Part 2: Mechanistic Insight & Reagent Selection

The reduction of an


-hydroxy ester requires a potent hydride donor.
Reagent Selection Matrix
ReagentSuitabilityRationale
LiAlH

(LAH)
High The gold standard. Powerful enough to reduce the ester to the alcohol despite steric hindrance.
NaBH

LowGenerally unreactive toward esters without additives (e.g., LiCl) or forcing conditions (MeOH reflux), which may cause transesterification.
DIBAL-H MediumCan stop at the aldehyde at -78°C, but difficult to drive to the diol cleanly without multiple equivalents and complex workup.
Red-Al HighGood alternative for industrial scale (non-pyrophoric), but LAH provides cleaner profiles on bench scale.
Reaction Mechanism

The reaction proceeds via a hydride transfer mechanism.[1][2][3] Note that the tertiary hydroxyl group on the ring will initially deprotonate, consuming 1 equivalent of hydride, necessitating a minimum of 0.75 mol LAH (3 hydrides) per mole of substrate, though we employ excess (2.0 - 2.5 eq) to drive kinetics.

Mechanism Substrate Methyl 1-hydroxy cycloheptane-1-carboxylate Inter1 Alkoxy-Aluminate Intermediate Substrate->Inter1 LiAlH4 (H- Attack) -H2 (Deprotonation) Aldehyde Aldehyde Intermediate (Transient) Inter1->Aldehyde Elimination of -OMe Alkoxide Aluminum Alkoxide Complex Aldehyde->Alkoxide LiAlH4 (2nd H- Attack) Product 1-(Hydroxymethyl) cycloheptan-1-ol Alkoxide->Product Rochelle's Salt Hydrolysis

Figure 1: Step-wise reduction pathway. The initial deprotonation of the tertiary alcohol anchors the substrate to the aluminum center.

Part 3: Detailed Experimental Protocol

Safety Warning: LiAlH


 is pyrophoric. Reacts violently with water. All glassware must be flame-dried. Use a blast shield.
Materials:
  • Substrate: this compound (1.0 equiv).

  • Reagent: LiAlH

    
     (2.4 M in THF or powder). Recommendation: Use 2.4 M solution for safer handling.
    
  • Solvent: Anhydrous THF (inhibitor-free).

  • Quench: Sodium Potassium Tartrate (Rochelle’s Salt), saturated aqueous solution.

Step-by-Step Procedure:
  • Setup:

    • Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

    • Flush the system with Argon or Nitrogen for 15 minutes.

    • Add LiAlH

      
       (2.5 equiv)  solution to the flask via syringe.
      
    • Cool the flask to 0°C using an ice bath.

  • Addition:

    • Dissolve the substrate (1.0 equiv) in anhydrous THF (concentration ~0.5 M).

    • Add the substrate solution dropwise to the LAH suspension over 20 minutes. Note: Gas evolution (H

      
      ) will occur immediately due to the free hydroxyl group.
      
  • Reaction:

    • Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).

    • Critical Decision: If TLC shows incomplete conversion after 1 hour at RT, heat the reaction to a gentle reflux (66°C) for 2–4 hours. The steric bulk of the cycloheptane ring often necessitates this thermal push.

  • Monitoring:

    • Check by TLC (Mobile Phase: 50% EtOAc/Hexanes). Stain with PMA or Anisaldehyde (diols do not UV absorb strongly). Look for the disappearance of the ester spot.

  • Workup (The Rochelle Protocol):

    • Cool the reaction mixture back to 0°C .

    • Dilute with diethyl ether (equal volume to THF).

    • Slowly add saturated aqueous Rochelle’s Salt solution (approx. 20 mL per gram of LAH used). Caution: Vigorous bubbling.

    • The "Cure": Vigorously stir the biphasic mixture at RT for 1–3 hours.

      • Why? You are waiting for the gray/opaque emulsion to separate into two clear layers. The tartrate displaces the diol from the aluminum.

    • Separate the layers.[1][4] Extract the aqueous layer 3x with EtOAc (this diol is polar; thorough extraction is needed).

    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.[5][6]

Part 4: Critical Process Parameters & Troubleshooting

Workup Decision Tree

Choosing the wrong workup is the #1 cause of low yields in diol synthesis.

Workup Start Reaction Complete Decision Is Product Water Soluble / Capable of Chelation? Start->Decision Fieser Fieser Method (Water/NaOH/Water) Decision->Fieser No (Simple Alcohol) Rochelle Rochelle's Salt (NaK Tartrate) Decision->Rochelle Yes (1,2-Diol / Amino Alcohol) Result1 Risk: Product trapped in Al-precipitate. Low Yield. Fieser->Result1 Result2 Success: Tartrate sequesters Al. Clean phase separation. High Yield. Rochelle->Result2

Figure 2: Selection logic for quenching aluminum hydride reductions. For 1,1-disubstituted diols, Rochelle's salt is mandatory.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Product trapped in Aluminum salts.Re-dissolve the filter cake/aqueous layer in Rochelle's salt solution and stir overnight; re-extract with EtOAc.
Incomplete Conversion Steric hindrance of the gem-disubstitution.Increase temperature to reflux; ensure LAH quality (titrate if old).
"Soap" formation Emulsion during extraction.Add brine; wait longer during the Rochelle stir (up to 12h is sometimes needed).

Part 5: Characterization

Expected Data for 1-(Hydroxymethyl)cycloheptan-1-ol:

  • Physical State: Viscous colorless oil or low-melting white solid.

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the methyl ester singlet (~3.7 ppm). The new methylene protons (-CH 
    
    
    
    OH) will appear as a singlet (or AB quartet if chiral environment induced) around
    
    
    3.4–3.6 ppm. The cycloheptane ring protons appear as a complex multiplet envelope
    
    
    1.4–1.8 ppm.
  • IR: Broad O-H stretch (~3300-3400 cm

    
    ), absence of C=O stretch (~1730 cm
    
    
    
    ).

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source of the "Fieser" workup, cited for contrast).
  • Levin, D. "The Rochelle Salt Workup for Aluminum Hydride Reductions." Organic Process Research & Development2014 , 18, 12–17. Link (Authoritative source on the Rochelle protocol).

  • Paquette, L. A.Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. (Reference for LiAlH4 reactivity profiles).

Sources

Troubleshooting & Optimization

Technical Support Center: Reformatsky Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield of Reformatsky Reaction with Cycloheptanone Ticket ID: REF-CYC7-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

🟢 System Status: Operational

Executive Summary: The Reformatsky reaction (condensation of


-haloesters with ketones using Zinc) is generally robust. However, cycloheptanone  presents unique challenges due to medium-ring conformational mobility (pseudorotation) and steric strain in the transition state. Low yields are typically caused by Zinc surface passivation , competitive enolization , or premature protonation .

This guide is structured as a Tier-2/Tier-3 troubleshooting dialogue to resolve these specific failure modes.

🛠 Module 1: Critical Activation (The "Dead" Reaction)

User Report: "I added the reagents, but the reaction isn't starting. The zinc is just sitting there."

🔬 Diagnosis

The induction period is the most common failure point. Commercial zinc dust is covered in a layer of Zinc Oxide (ZnO), which is inert. If the oxidative insertion of Zn into the C-Br bond does not occur, the reaction is dead.

🔧 Protocol: The TMSCl Activation Method (Gold Standard)

Do not rely on simple acid washes for difficult substrates like cycloheptanone.

Step-by-Step Activation:

  • Inert Atmosphere: Ensure the flask is flame-dried and under Argon/Nitrogen.

  • Solvent: Suspend Zn dust (1.5 - 2.0 equiv) in a minimum volume of dry THF.

  • The Trigger: Add Chlorotrimethylsilane (TMSCl) (0.05 equiv).

  • Thermal Shock: Stir at room temperature for 15 minutes. You may see a slight color change (grey to metallic sheen) or subtle bubbling.

  • Addition: Add the

    
    -bromoester slowly first, then the cycloheptanone.
    

Why this works: TMSCl reacts with the ZnO surface layer to form soluble silyl ethers and ZnCl₂, exposing the reactive Zn(0) lattice. This is superior to iodine (


) activation for sensitive ketones because it avoids generating Lewis acidic 

which can catalyze side reactions.
📊 Activation Method Comparison
MethodReactivitySide Product RiskRecommended For
TMSCl HighLowCycloheptanone , Hindered Ketones
Iodine (

)
MediumMedium (Aldol)Standard Aldehydes
Rieke Zinc ExtremeHigh (Fire Hazard)Only if TMSCl fails
Ultrasound HighLowScaling up / Green Chemistry

📉 Module 2: Yield Optimization (The Cycloheptanone Factor)

User Report: "The reaction started, but I only got 40% yield. I see a lot of unreacted ketone."

🔬 Diagnosis

Cycloheptanone is a medium-sized ring. Unlike cyclohexanone (rigid chair), cycloheptanone undergoes rapid pseudorotation. The transition state for the Reformatsky reaction requires a specific geometry (Zimmerman-Traxler model). If the ring is flexing, the entropic cost of forming the rigid transition state increases, slowing the rate. This allows water (quenching) or enolization (proton transfer) to compete.

🔧 Solution: The "High-Concentration" & "Polarity Switch"
  • Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) . This favors the bimolecular addition over unimolecular side reactions.

  • Solvent System:

    • Standard: THF (Good solubility, but coordinates Zn strongly, potentially reducing Lewis acidity).

    • Optimized:THF/Toluene (1:1) mixture . Toluene breaks up the solvent cage around the zinc enolate, making it more reactive (the "naked" anion effect), while THF keeps the reagents soluble.

  • Temperature:

    • Start at 0°C for the addition.

    • Allow to warm to Reflux only after the initial exotherm subsides.

⚠️ Module 3: Side Product Analysis

User Report: "I see a new spot on TLC that isn't my product. Is it the elimination product?"

🔍 Troubleshooting Decision Tree

Troubleshooting Start Identify Impurity CheckTLC TLC Analysis (Rf Value) Start->CheckTLC HighRf High Rf Spot (Non-polar) CheckTLC->HighRf Rf > Product LowRf Low Rf Spot (Polar/Streaking) CheckTLC->LowRf Rf < Product Dehydration Dehydration Product (Endocyclic Double Bond) HighRf->Dehydration UV Active? Dimer Succinate Dimer (Coupling of 2 bromoesters) HighRf->Dimer Stains w/ KMnO4 Aldol Aldol Condensation (Ketone Self-Reaction) LowRf->Aldol Acid Hydrolyzed Ester (Acidic Workup too harsh) LowRf->Acid Sol_Dehydration Fix: Keep Temp < 60°C Avoid acidic quench Dehydration->Sol_Dehydration Sol_Dimer Fix: Add Ketone + Ester mixed (Do not pre-form enolate) Dimer->Sol_Dimer

Figure 1: Diagnostic logic for Reformatsky side-products. High Rf impurities usually indicate elimination (dehydration) or dimerization.

🧪 Specific Fixes
  • The "Elimination" Problem:

    
    -hydroxy esters from cycloheptanone are prone to acid-catalyzed dehydration because the resulting double bond relieves ring strain.
    
    • Fix: Quench with cold, saturated

      
        instead of HCl. Do not heat during workup.
      
  • The "Dimer" Problem: If the Zinc Enolate forms but doesn't find the ketone fast enough, it reacts with another molecule of bromoester (Wurtz-type coupling) to form a succinate.

    • Fix:Co-addition. Add the bromoester and cycloheptanone simultaneously to the activated Zinc. Do not pre-form the reagent.

🚀 Module 4: Advanced Protocol (Sonochemistry)

User Report: "Standard reflux is too slow or yields are inconsistent."

🔧 Protocol: Ultrasound-Assisted Reformatsky

Ultrasound (sonication) mechanically cleans the Zinc surface (cavitation) and increases local temperature/pressure microscopically, driving the reaction through the steric barrier of the 7-membered ring.

  • Setup: Place the reaction flask in a standard laboratory ultrasonic cleaning bath.

  • Reagents: Zn dust (1.5 eq), THF/Dioxane (1:1).

  • Process:

    • Add a crystal of Iodine (

      
      ) or drop of TMSCl. Sonicate 2 mins.
      
    • Add Ketone + Bromoester.[1][2][3]

    • Sonicate for 30-60 minutes (monitor TLC).

    • Note: No external heating is usually required; the bath will warm up.

🧠 Scientific Grounding: The Mechanism

Understanding the transition state explains why cycloheptanone requires specific care.

Mechanism Step1 Step1 Step2 Dimerization (Zn-Enolate Dimer in Solution) Step1->Step2 THF Solvation Step3 Transition State (Chair-like Zimmerman-Traxler) Step2->Step3 + Cycloheptanone (Rate Limiting Step) Step4 Product Zinc-Alkoxide Step3->Step4 C-C Bond Formation Note Cycloheptanone steric bulk destabilizes this chair state Step3->Note

Figure 2: The reaction proceeds via a cyclic transition state. Cycloheptanone's flexibility creates entropic penalties here.

📚 References

  • Zinc Activation Mechanisms:

    • Mechanisms of Activating Agents to Form Organozinc Reagents.[4] (PMC).

    • Source:

  • General Reformatsky Methodology:

    • Reformatsky Reaction - Mechanism and Procedures.

    • Source:

  • Ultrasound Acceleration:

    • High-Intensity Ultrasound-Promoted Reformatsky Reactions.

    • Source:

  • Solvent Effects & Dimerization:

    • Structure of the Reformatsky Reagent.

    • Source:

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Purification methods for Methyl 1-hydroxycycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 1-hydroxycycloheptane-1-carboxylate

Introduction: The Specialist’s Perspective

Welcome to the Technical Support Hub. You are likely here because your synthesis of This compound (an


-hydroxy ester) has resulted in a crude oil that is either colored, contains unreacted starting material (cycloheptanone), or shows signs of decomposition.

This molecule presents a classic "tertiary alcohol vs. ester" conflict. As a tertiary


-hydroxy ester, it is sterically crowded and electronically primed for elimination. The hydroxyl group at the C1 position of the cycloheptane ring is chemically fragile; it desperately wants to leave as water to form the thermodynamically stable, conjugated 

-unsaturated ester (Methyl cyclohept-1-enecarboxylate ).

This guide prioritizes non-destructive purification . We avoid thermal stress and strong acids, focusing instead on chemoselective washing and high-vacuum techniques.

Module 1: Diagnostic & Decision Matrix

Before proceeding, identify your specific failure mode using the table below.

SymptomProbable CauseDiagnostic Check (NMR/TLC)Recommended Action
Sweet/Minty Odor Unreacted Cycloheptanone TLC: Spot with high

(non-polar). NMR: Triplet at

2.4-2.5 ppm.
Protocol A (Bisulfite Wash)
Yellow/Brown Oil Polymerization or Iodine tracesVisual inspection.Activated Charcoal filtration or Protocol B .
Olefinic Signals Dehydration (Elimination product)NMR: New triplet/multiplet at

6.0-7.0 ppm (alkene proton).
Protocol B (Column) - Urgent separation required.
Solid Precipitate Carboxylic Acid (Hydrolysis)NMR: Broad singlet >11 ppm. Loss of methyl singlet.Base wash (NaHCO

) then Protocol B .
Workflow Decision Tree

Use this logic flow to select your purification route.

PurificationLogic Start Crude Reaction Mixture CheckKetone Is Unreacted Cycloheptanone Present? (TLC/NMR Check) Start->CheckKetone Bisulfite Protocol A: Sodium Bisulfite Wash (Chemoselective Removal) CheckKetone->Bisulfite Yes (Major Impurity) CheckPurity Is Purity > 95%? CheckKetone->CheckPurity No Bisulfite->CheckPurity Distill High-Vacuum Distillation (Kugelrohr) CheckPurity->Distill No (Large Scale >10g) Column Protocol B: Flash Chromatography (Buffered Silica) CheckPurity->Column No (Small Scale <10g) Final Pure this compound CheckPurity->Final Yes

Figure 1: Purification logic flow emphasizing the removal of ketone impurities prior to thermal or chromatographic stress.

Module 2: The "Hidden" Chemistry (Mechanistic Insight)

Why is this purification difficult? The tertiary hydroxyl group is the weak link. In the presence of even weak acids (like silica gel protons) or heat, the molecule undergoes acid-catalyzed dehydration .

  • Protonation: The -OH group accepts a proton.

  • Leaving Group: Water (

    
    ) leaves, creating a tertiary carbocation at C1.
    
  • Elimination: A proton is removed from C2, forming the double bond.

The Result: You lose your chiral center (if applicable) and functionality, obtaining the conjugated alkene. Key Takeaway: All purification steps must be neutral or slightly basic . Avoid unbuffered silica gel and temperatures >100°C.

Module 3: Step-by-Step Protocols

Protocol A: Sodium Bisulfite Wash (The "Ketone Trap")

Best for: Removing unreacted cycloheptanone without distillation.

Cycloheptanone is a cyclic ketone that forms a water-soluble adduct with sodium bisulfite. The sterically hindered ester (your product) does not react, allowing for a clean phase separation [1, 2].

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    ) solution.[1]
    
  • Diethyl ether or Ethyl Acetate (EtOAc).

Procedure:

  • Dilute: Dissolve your crude oil in 3 volumes of Diethyl ether.

  • Wash: Add 2 volumes of saturated

    
     solution to the separatory funnel.
    
  • Agitate: Shake vigorously for 3–5 minutes. Note: You may see a white precipitate form at the interface. This is the ketone-bisulfite adduct.[2][3]

  • Separate: Drain the aqueous layer (bottom).[2][4] Keep the organic layer.

  • Repeat: Repeat the wash if the starting ketone content was high (>10%).

  • Rinse: Wash the organic layer once with brine to remove excess bisulfite.

  • Dry: Dry over

    
     (Sodium Sulfate) and concentrate 1n vacuo.
    

Validation: Run a TLC. The high-running ketone spot should be absent.

Protocol B: Buffered Flash Chromatography

Best for: Final polishing and removing dehydration byproducts.

Standard silica gel is slightly acidic (pH 6.5–7.0), which can degrade this specific molecule. We must buffer the stationary phase.

System Setup:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Buffer: Add 1% Triethylamine (

    
    ) to your eluent system.
    
  • Eluent: Hexane:Ethyl Acetate gradient (Start 95:5

    
     End 80:20).
    

Procedure:

  • Column Prep: Slurry pack the silica using Hexane containing 1%

    
    . This neutralizes acidic sites on the silica.
    
  • Loading: Load the crude oil (diluted in minimum 95:5 Hexane:EtOAc). Do not load neat oil.

  • Elution:

    • Fraction 1 (Fastest): Elimination products (Alkenes) – Discard.

    • Fraction 2 (Target): this compound.

    • Fraction 3 (Slowest): Unreacted polar byproducts/diols.

  • Evaporation: Concentrate fractions immediately at

    
     bath temperature.
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I distill this compound? A: Yes, but only under high vacuum (<1 mmHg). The boiling point of the ester is significantly higher than cycloheptanone. However, prolonged heating promotes dehydration. Use a Kugelrohr apparatus or a short-path distillation head.

  • Target Range: Expect boiling points around 65–75°C at 0.5 mmHg.

  • Warning: If the pot residue turns black/tarry, stop immediately. You are polymerizing the elimination product.

Q2: My product solidified in the freezer. Is this normal? A: Yes. While often an oil at room temperature, pure this compound can crystallize at low temperatures (-20°C). This is actually a purification opportunity.

  • Technique: Dissolve in minimum pentane, freeze at -78°C (dry ice/acetone), and filter the supernatant (cold filtration).

Q3: Why does my NMR show a small doublet at 3.7 ppm? A: This is likely the methyl ester peak of the elimination product (conjugated ester). The conjugation shifts the methyl signal slightly compared to your target hydroxy-ester. If this integrates to >5%, run Protocol B.

Q4: Can I use Potassium Permanganate (


) to remove the alkene impurity? 
A: No.  While 

oxidizes alkenes, it is too harsh for this system and will likely oxidize the secondary carbons of the cycloheptane ring or hydrolyze the ester under the basic conditions required for the stain. Stick to chromatography.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Shriner, R. L., et al. The Systematic Identification of Organic Compounds. Wiley. (Differentiation of ketones and esters via solubility).[5]

  • Renner, H., et al. "Sodium Bisulfite and Disulfite." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH, 2000.

  • Org. Synth. Coll. Vol. 3, p. 438 (1955). Cycloheptanone purification techniques.

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press, 2012.

Disclaimer: This guide assumes standard laboratory safety protocols (PPE, fume hood usage). The user is responsible for verifying chemical compatibility.

Sources

Optimizing solvent conditions for cycloheptane ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Solvent Conditions for Medium-Ring Formation

User Role: Senior Application Scientist Status: Active System: Solvent Optimization & Troubleshooting Module

Module 1: Critical Protocol Architecture

The "Medium-Ring" Challenge

Synthesizing cycloheptane (7-membered) rings containing ester functionalities presents a unique thermodynamic and kinetic challenge. Unlike stable 5- or 6-membered rings, cycloheptane rings suffer from Prelog strain (transannular interaction) and Pitzer strain (torsional strain).

  • The Problem: The activation energy for intramolecular cyclization (

    
    ) is often higher than that for intermolecular dimerization (
    
    
    
    ), leading to oligomers rather than the desired ring.
  • The Solution: Solvent optimization is not just about solubility; it is about manipulating Effective Molarity (EM) and Transition State Stabilization .

Core Workflow: Pseudo-High Dilution Strategy

To favor ring formation, you must keep the instantaneous concentration of the open-chain precursor extremely low. This protocol uses a Pseudo-High Dilution technique, superior to standard high dilution because it requires less total solvent volume while maintaining low active substrate concentration.

Step-by-Step Protocol
  • Reactor Setup:

    • Equip a 3-neck round-bottom flask with a reflux condenser and a high-precision dual-syringe pump .

    • Base/Catalyst Phase: Charge the flask with the full volume of solvent (e.g., 2-MeTHF) and the base (e.g., NaH for Dieckmann) or catalyst.

    • Temperature: Bring to reflux (kinetic energy helps overcome the entropic barrier of bringing chain ends together).

  • Feed Preparation:

    • Dissolve your linear diester precursor in a minimal amount of the same solvent.

    • Critical Step: Calculate the addition rate. The feed rate must be slower than the reaction rate (

      
      ).
      
  • Execution:

    • Initiate the syringe pump to add the precursor over 4–8 hours .

    • Maintain vigorous stirring to ensure immediate dispersion.

  • Quench:

    • Cool to 0°C. Quench with dilute acetic acid (for Dieckmann) or oxidative workup (for RCM).

Module 2: Solvent Selection Logic (Visualized)

The choice of solvent dictates the reaction pathway. Use the following logic flow to select the optimal solvent system for your specific precursor.

SolventSelection Start Select Precursor Type Type1 Linear Diester (Dieckmann Condensation) Start->Type1 Type2 Hydroxy-Acid (Macrolactonization) Start->Type2 Type3 Cycloheptane Carboxylic Acid (Simple Esterification) Start->Type3 Decision1 Is Base Solubility Critical? Type1->Decision1 Solv2 Rec: Toluene/DMF (10:1) (High T, Ionic Solvation) Type2->Solv2 Yamaguchi/Steglich Decision2 Water Removal Required? Type3->Decision2 Solv1 Rec: 2-MeTHF or CPME (Green, Med. Polarity) Decision1->Solv1 No (Organic Base) Decision1->Solv2 Yes (Inorganic Base) Solv3 Rec: Toluene or Xylenes (Dean-Stark Azeotrope) Decision2->Solv3 Dean-Stark Trap Solv4 Rec: DMC (Dimethyl Carbonate) (Green, Dehydrating) Decision2->Solv4 Chemical Drying

Figure 1: Decision matrix for solvent selection based on reaction mechanism and solubility requirements. Note the prioritization of green solvents (2-MeTHF, CPME) where applicable.

Module 3: Troubleshooting & FAQs

Q1: I am observing high amounts of dimer (14-membered ring) instead of my target cycloheptane. Why?

Diagnosis: This is a classic Effective Molarity failure. The rate of intermolecular reaction (


) is outcompeting the rate of intramolecular cyclization (

). Corrective Action:
  • Decrease Instantaneous Concentration: If you are dumping reagents, stop. Switch to the Pseudo-High Dilution method described in Module 1.

  • Solvent Viscosity: Switch to a lower viscosity solvent (e.g., from DMSO to Acetonitrile or Toluene). Lower viscosity increases the diffusion coefficient, allowing the chain ends to find each other faster than they find a second molecule.

Q2: My Dieckmann condensation stalls at 60% conversion. Adding more base doesn't help.

Diagnosis: The reaction might be reaching thermodynamic equilibrium where the ring-opening (retro-Dieckmann) is competing. Corrective Action:

  • Solvent Polarity Switch: If using a protic solvent (Ethanol), switch to an aprotic solvent (Toluene or THF). Protic solvents solvate the enolate anion, making it less nucleophilic.

  • Irreversible Trap: Use a solvent that allows for the distillation of the alcohol byproduct (e.g., Toluene). Removing the ethanol byproduct via azeotrope shifts the equilibrium to the right (Le Chatelier’s principle).

Q3: We need to replace Dichloromethane (DCM) due to ICH Q3C guidelines. What is the best alternative for esterification?

Diagnosis: DCM is a Class 2 solvent (limited use). Recommendation:

  • 2-Methyltetrahydrofuran (2-MeTHF): It has a higher boiling point (80°C vs 40°C for DCM), allowing for faster kinetics. It also phase-separates from water, making workup easier.

  • Cyclopentyl Methyl Ether (CPME): Excellent stability under basic conditions and low peroxide formation.

  • Data Comparison:

ParameterDichloromethane (DCM)2-MeTHF (Green Alt)Benefit of Switch
Boiling Point 39.6°C80.2°CFaster reaction rates
Water Solubility LowLow (Azeotrope)Easy water removal
Peroxide Risk NoneLow (Inhibited)Safer than THF
Enthalpy of Vap. LowModerateLower solvent loss
Q4: How does solvent dielectric constant ( ) affect the transition state of 7-membered rings?

Technical Insight:

  • Non-Polar Solvents (Toluene,

    
    ):  Favor the "tight" transition state required for cyclization by destabilizing the charged open-chain intermediates, forcing them to collapse into the neutral cyclic product (if the mechanism involves charge neutralization).
    
  • Polar Aprotic Solvents (DMF, ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ):  Stabilize charged intermediates. In a Dieckmann condensation, this stabilizes the enolate. However, if the solvent is too polar, it may separate the ion pair too much, allowing the enolate to attack a different molecule (dimerization) rather than bending back on itself.
    
  • Verdict: Start with Toluene or 2-MeTHF . Use DMF only if solubility is strictly impossible otherwise.

Module 4: Advanced Optimization (Thermodynamics)

The formation of a 7-membered ring is often endothermic or thermoneutral due to strain. You must drive the reaction entropically.

ReactionEnergy Substrate Linear Precursor (High Entropy) TS_Inter Intermolecular TS (Dimerization) Substrate->TS_Inter High Conc. TS_Intra Intramolecular TS (Cyclization) Substrate->TS_Intra High Dilution High Temp Product Cycloheptane Ester (Strained Ring) TS_Intra->Product

Figure 2: Kinetic pathway selection. High temperature and dilution lower the barrier for the Intramolecular TS relative to the Intermolecular path.

Optimization Heuristic:

  • Screen 1: Toluene at 0.01 M (High Dilution).

  • Screen 2: 2-MeTHF at 0.01 M (Green Alternative).

  • Screen 3: If yield < 40%, implement Pseudo-High Dilution (Module 1).

References

  • Jordan, A., et al. (2021).[1] "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry. Link

  • GSK Solvent Sustainability Guide. (2016). "CHEM21 Solvent Selection Guide." Green Chemistry. Link

  • Parenty, A., et al. (2013). "General Physical and Chemical Principles of Isocyclic Macrocyclization." Chemical Reviews. (Contextualizing High Dilution). Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

Sources

Preventing dehydration side reactions in alpha-hydroxy ester synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Preventing Dehydration Side Reactions (Acrylate Formation) Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The Thermodynamic Trap

The User Issue: "I am attempting to synthesize an


-hydroxy ester, but my NMR shows significant formation of the 

-unsaturated ester (acrylate/conjugated system). I am using standard acidic conditions."

The Scientific Reality: You are fighting thermodynamics. The dehydration of an


-hydroxy ester yields a conjugated system (

-unsaturated ester).[1] This conjugated product is often thermodynamically more stable than the starting material due to resonance overlap between the alkene and the carbonyl group.

Under standard acid catalysis (Fischer esterification) or thermal conditions, the hydroxyl group is protonated, creating a good leaving group (


).[2][3] The subsequent elimination is driven by the stability of the resulting conjugated system. To prevent this, we must use kinetic control  or chemoselective catalysis  that avoids the high-energy transition state required for elimination.
Troubleshooting Module: The Cyanohydrin Route (Pinner Synthesis)

If you are converting a cyanohydrin (R-CH(OH)-CN) to an ester, direct acid hydrolysis is the most common cause of dehydration.

The Failure Mode: Direct Hydrolysis

Heating a cyanohydrin in aqueous acid (e.g.,


) forces the hydrolysis of the nitrile to the acid/ester while simultaneously catalyzing the elimination of the 

group.
The Fix: The Two-Step Pinner Protocol

You must decouple the nitrile activation from the hydrolysis step. This is done by forming the Imidate Salt at low temperature.

Protocol:

  • Imidate Formation: Dissolve the cyanohydrin in anhydrous alcohol (MeOH or EtOH) in a flask equipped with a drying tube.

  • Acid Saturation: Cool to

    
    . Bubble dry HCl gas  into the solution until saturation. Do not use aqueous HCl.
    
  • Crystallization: Keep at

    
     for 12–24 hours. The imidate hydrochloride salt will often precipitate or form a thick oil.
    
  • Hydrolysis: Add cold water to the imidate salt. Stir at room temperature (do not reflux). The imidate hydrolyzes to the ester rapidly under mild conditions, preserving the

    
    -hydroxy group.
    

Why this works: The reaction proceeds through an intermediate that does not require the high thermal energy that triggers elimination.

Pinner_Pathway Cyanohydrin Cyanohydrin R-CH(OH)-CN Direct Direct Acid Hydrolysis (Heat + H2O) Cyanohydrin->Direct High T Imidate Imidate Salt (0°C, Dry HCl) Cyanohydrin->Imidate Step 1: Pinner Dehydrated SIDE PRODUCT Alpha,Beta-Unsaturated Ester Direct->Dehydrated Elimination Ester TARGET Alpha-Hydroxy Ester Imidate->Ester Step 2: H2O

Figure 1: Comparison of Direct Hydrolysis (High Risk) vs. Pinner Protocol (Low Risk).

Troubleshooting Module: Direct Esterification of -Hydroxy Acids

If you are starting with the


-hydroxy acid (e.g., Lactic acid, Mandelic acid derivatives), Fischer esterification is risky.
Method A: Boric Acid Catalysis (The "Green" Route)

Boric acid (


) acts as a highly specific catalyst for 

-hydroxy acids. It forms a temporary 5-membered chelate with the

-hydroxyl and carboxyl groups. This activates the carboxyl group for esterification while simultaneously "protecting" the hydroxyl group from elimination.

Protocol:

  • Mix

    
    -hydroxy acid (1 equiv) and Alcohol (excess) in a flask.
    
  • Add 10–20 mol% Boric Acid .

  • Stir at ambient temperature (20–25°C) for 24–48 hours.

  • Result: High yield of ester with

    
     dehydration product.
    
Method B: Carboxylate Alkylation (The "Base" Route)

Eliminate the acid catalyst entirely. By using a base, you deprotonate the carboxylic acid (making it a nucleophile) and react it with an alkyl halide. Since the medium is basic/neutral, acid-catalyzed dehydration is impossible.

Protocol:

  • Dissolve

    
    -hydroxy acid in DMF (polar aprotic solvent).
    
  • Add

    
      (1.2 equiv) to form the carboxylate salt. Stir for 30 mins.
    
  • Add Alkyl Iodide (e.g., MeI or EtI, 1.1 equiv).

  • Stir at room temperature.

  • Workup: Dilute with water and extract with ether.

Comparison of Methods:

MethodCatalyst/ReagentTemperatureDehydration RiskBest For
Fischer

/ TsOH
RefluxHigh Stable substrates only
Steglich DCC / DMAP

Low Expensive/Complex workup
Boric Acid


Very Low Methanol/Ethanol esters
Alkylation

/ R-I

Negligible Small scale / Precious samples
Troubleshooting Module: Reformatsky Reaction

The Reformatsky reaction (Aldehyde + ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-Bromoester + Zn) is designed to make 

-hydroxy esters.[4][5][6] However, the workup is the danger zone.

The Issue: The zinc alkoxide intermediate is basic. If you quench with strong acid (HCl/


) and the reaction warms up, the newly formed 

-hydroxy ester will dehydrate to the

-unsaturated ester immediately.

The Fix:

  • Quench: Use saturated aqueous Ammonium Chloride (

    
    )  or cold dilute acetic acid.
    
  • Temperature: Keep the quench at

    
    .
    
  • Extraction: Do not wash the organic layer with strong bases or acids.

Decision Matrix & Workflow

Use the following logic flow to select the correct synthetic route for your substrate.

Decision_Tree Start Start: Choose Substrate Substrate What is your starting material? Start->Substrate Cyanohydrin Cyanohydrin Substrate->Cyanohydrin Acid Alpha-Hydroxy Acid Substrate->Acid Aldehyde Aldehyde + Bromoester Substrate->Aldehyde Pinner Use Pinner Protocol (Dry HCl, 0°C) Cyanohydrin->Pinner Scale Scale / Cost? Acid->Scale Reformatsky Reformatsky Reaction Quench with NH4Cl (Cold) Aldehyde->Reformatsky Large Large Scale / Low Cost Scale->Large Small Small Scale / High Value Scale->Small Boric Boric Acid Catalysis (Ambient Temp) Large->Boric Alkylation Carboxylate Alkylation (K2CO3 + MeI) Small->Alkylation

Figure 2: Synthetic Decision Matrix for Alpha-Hydroxy Esters.

Frequently Asked Questions (FAQs)

Q: Can I use molecular sieves to drive the Fischer esterification without heat? A: Yes, but proceed with caution. While sieves remove water and shift the equilibrium, the presence of a strong acid catalyst (even at room temperature) can still trigger elimination over long reaction times if the


-proton is acidic enough. The Boric Acid method  is superior because it does not require strong proton donors.

Q: I am using the Alkylation method (


/MeI), but the reaction is too slow. 
A:  Ensure you are using a polar aprotic solvent like DMF  or DMSO . These solvents solvate the cation (

), leaving the carboxylate anion "naked" and highly reactive. In acetone or acetonitrile, the reaction will be significantly slower.

Q: My Reformatsky product dehydrates even with mild workup. A: This suggests your product is exceptionally sensitive. Try the Blaise Reaction (using a nitrile instead of an aldehyde) to get the


-keto ester, then reduce it stereoselectively. Alternatively, ensure your solvents are strictly neutral before evaporation; traces of acid concentrate during rotary evaporation.
References
  • Boric Acid Catalysis: Houston, T. A., et al.

    
    -Hydroxycarboxylic Acids." Organic Letters, vol. 6, no. 26, 2004, pp. 4977–4980. 
    
  • Pinner Reaction Mechanism: Roger, R., and Neilson, D. G. "The Chemistry of Imidates." Chemical Reviews, vol. 61, no. 2, 1961, pp. 179–211.

  • Reformatsky Workup: Ocampo, R., and Dolbier, W. R. "The Reformatsky Reaction in Organic Synthesis." Tetrahedron, vol. 60, no. 42, 2004, pp. 9325–9374.

  • Steglich Esterification: Neises, B., and Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, vol. 17, no. 7, 1978, pp. 522–524.

Sources

Technical Support Center: Column Chromatography of Cycloheptane Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for scientists, researchers, and drug development professionals engaged in the purification of cycloheptane carboxylates using column chromatography. It is structured to address common questions and troubleshoot issues that arise during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and planning of a chromatographic separation for cycloheptane carboxylates.

Q1: What are the key properties of cycloheptane carboxylates to consider for chromatography?

A1: Cycloheptane carboxylates are characterized by a non-polar seven-membered cycloalkane ring and a moderately polar carboxylate (ester) group.[1] This dual nature dictates their behavior. The large, non-polar cycloheptane ring generally results in low overall polarity, making these compounds highly soluble in non-polar organic solvents like hexane and toluene. The ester group provides a site for polar interactions (dipole-dipole) with the stationary phase. The exact polarity will depend on the specific ester (e.g., methyl, ethyl, benzyl), but they are typically classified as "normal" to "nonpolar" compounds for the purposes of normal-phase chromatography.[2]

Q2: Which stationary phase is best for purifying cycloheptane carboxylates?

A2: For the vast majority of applications involving cycloheptane carboxylates, normal-phase silica gel is the stationary phase of choice.[3][4] Its polar surface (silanol groups, Si-OH) interacts with the ester functionality of the analyte, allowing for separation based on subtle differences in polarity.

  • Why Silica Gel? Silica is slightly acidic and provides a high surface area for interaction, making it effective for separating compounds with varying polarities, such as a target cycloheptane carboxylate from more polar or less polar byproducts.[4]

  • When to Consider Alternatives? If your compound is unstable on silica (e.g., acid-sensitive), consider using a less acidic or neutral stationary phase like alumina (neutral or basic) or florisil .[4][5] For separations of diastereomers or enantiomers, specialized chiral stationary phases may be necessary.[6][7]

Q3: How do I select a starting solvent system for my separation?

A3: The selection process should always begin with Thin-Layer Chromatography (TLC). A well-chosen solvent system for TLC will translate effectively to your column separation.[8]

  • The Goal on TLC: Aim for a solvent system that provides a retardation factor (Rf) of 0.2 to 0.3 for your target compound.[9] An Rf in this range ensures that the compound will interact sufficiently with the stationary phase for good separation without requiring excessively large volumes of solvent to elute.[9]

  • Common Starting Systems: Given the low polarity of cycloheptane carboxylates, start with a highly non-polar mobile phase. A binary mixture of a non-polar solvent with a slightly more polar one is standard.[2] Excellent starting points include:

    • Ethyl Acetate/Hexane (or Heptane): This is the most common and versatile system for compounds of moderate to low polarity.[2][10] Start with a low percentage of ethyl acetate (e.g., 2-5%) and increase as needed.

    • Diethyl Ether/Hexane: Diethyl ether is less polar than ethyl acetate. A rule of thumb is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[2][4]

    • Dichloromethane/Hexane: Dichloromethane can be a good choice if your compound has poor solubility in other systems.[2]

Q4: Should I use an isocratic or gradient elution?

A4: The choice depends on the complexity of your sample mixture, as determined by TLC.

  • Isocratic Elution: Use a single, unchanging solvent composition. This is ideal when the Rf values of your target compound and impurities are well-separated on the TLC plate (a ΔRf of at least 0.2).[11]

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation (e.g., from 2% to 10% ethyl acetate in hexane).[11] This is necessary when you have a complex mixture with compounds of widely differing polarities. A gradient allows for the elution of non-polar impurities first, followed by your target compound, and finally, more polar impurities, all within a reasonable time and with sharper peaks.[8][9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of cycloheptane carboxylates.

Problem Probable Cause(s) Solution(s)
Problem 1: My compound elutes too quickly (high Rf) or with the solvent front. 1. Solvent system is too polar. The mobile phase is competing too strongly for the stationary phase, preventing your compound from adsorbing.[11]2. Column is overloaded. Too much sample was loaded, exceeding the capacity of the stationary phase near the top of the column.1. Decrease solvent polarity. Reduce the percentage of the more polar solvent (e.g., move from 10% EtOAc/Hexane to 2% or 5% EtOAc/Hexane). Re-evaluate using TLC to achieve an Rf of 0.2-0.3.[9]2. Reduce the sample load. A general rule is to use a silica-to-sample mass ratio of at least 50:1 for good separation.
Problem 2: My compound won't elute from the column, or elutes very slowly (low Rf). 1. Solvent system is not polar enough. The mobile phase is too weak to move the compound down the column.2. Compound may be decomposing on the silica. This can happen if the molecule is acid-sensitive.[5]1. Increase solvent polarity. Gradually increase the percentage of the polar solvent. If using a gradient, ensure the final polarity is high enough to elute your compound.[5]2. Test for stability. Spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, it indicates decomposition.[5] Consider switching to a neutral stationary phase like alumina or deactivating the silica by adding a small amount (~1%) of triethylamine to your solvent system.[4]
Problem 3: Poor separation between my compound and an impurity (overlapping peaks). 1. Inappropriate solvent system. The chosen solvent system does not provide enough selectivity for the compounds in your mixture.2. Poor column packing. Channels or cracks in the silica bed lead to an uneven solvent front and band broadening.3. Column was overloaded. 1. Re-optimize the solvent system with TLC. Test different solvent combinations. For example, if ethyl acetate/hexane fails, try dichloromethane/hexane or a ternary system like hexane/dichloromethane/ethyl acetate. Sometimes changing the non-polar solvent (e.g., to toluene) can alter selectivity.[12]2. Repack the column carefully. Ensure the silica is a uniform slurry and that the bed is packed evenly without air bubbles or cracks.3. Use less sample. A smaller, more concentrated band at the start leads to better resolution.
Problem 4: The compound elutes as a broad or tailing peak. 1. Poor solubility in the mobile phase. If the compound is not fully soluble in the eluent, it can lead to tailing as it slowly dissolves and moves down the column.[5]2. Secondary interactions with silica. Highly acidic silanol groups on the silica surface can strongly and sometimes irreversibly bind to parts of your molecule, causing tailing.[13]3. Running the elution too slowly. 1. Change the solvent system. Find a solvent system that dissolves your compound well while still providing a good Rf.[5]2. Add a modifier. For ester compounds, this is less common than for amines or acids, but if tailing is severe, adding a very small amount (0.1-0.5%) of a slightly more polar solvent like methanol can sometimes sharpen peaks by blocking highly active sites on the silica. Be cautious, as this will significantly increase eluent strength.3. Increase the flow rate. For flash chromatography, applying gentle air pressure will speed up elution and can lead to sharper peaks.[5]
Problem 5: I can't separate two diastereomers. 1. Diastereomers have very similar polarities. This is a common and challenging separation problem.[12]2. Standard silica and solvent systems lack the required selectivity. 1. Meticulous solvent optimization is key. Run many TLCs with very similar solvent systems (e.g., 5% EtOAc/Hex, 6% EtOAc/Hex, 7% EtOAc/Hex) to find the optimal polarity for separation. A longer column and a very slow, shallow gradient may be required.2. Try different solvent classes. Sometimes switching from an acetate/alkane system to one containing an ether, dichloromethane, or toluene can provide the different selectivity needed to resolve the spots.[12]3. Consider alternative stationary phases. If normal-phase silica fails, a different stationary phase like a cyano- or diol-bonded phase, or even reversed-phase chromatography (e.g., C18 silica), may provide the necessary selectivity.[7][14]

Section 3: Protocols and Workflows

Step-by-Step Protocol: TLC to Column Method Development
  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Screening:

    • Prepare several TLC chambers with different solvent systems (e.g., 5% EtOAc/Hex, 10% EtOAc/Hex, 20% EtOAc/Hex).

    • Spot your crude mixture on a silica gel TLC plate.

    • Develop the plates and visualize under a UV lamp and/or with a chemical stain (e.g., potassium permanganate).

  • Optimization:

    • Identify the solvent system that places your target compound at an Rf value between 0.2 and 0.3.[9]

    • Ensure there is visible separation (ΔRf) between your target spot and major impurities.

  • Column Preparation:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in the initial, least polar solvent you plan to use.

    • Carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of solvent.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis (or a slightly less polar one to start).

    • Collect fractions and monitor the elution by TLC to identify which fractions contain your purified compound.

  • Solvent Switching (Gradient): If performing a gradient, once the less polar compounds have eluted, gradually increase the percentage of the more polar solvent to elute your target compound and then any remaining polar impurities.[15]

Visualization: Troubleshooting Workflow for Poor Separation

The following diagram outlines a logical workflow for addressing poor separation in your column chromatography experiment.

PoorSeparation_Troubleshooting Start Problem: Poor Separation CheckTLC Re-evaluate TLC. Is ΔRf > 0.2? Start->CheckTLC TLC_Yes Yes CheckTLC->TLC_Yes  Problem is  efficiency TLC_No No CheckTLC->TLC_No  Problem is  selectivity CheckLoading Check Column Loading. Was sample loaded in a concentrated band? TLC_Yes->CheckLoading OptimizeSolvent Optimize Solvent System: 1. Change solvent ratios. 2. Try different solvents (e.g., DCM, Ether, Toluene). TLC_No->OptimizeSolvent Loading_Yes Yes CheckLoading->Loading_Yes Loading_No No CheckLoading->Loading_No CheckPacking Check Column Packing. Are there cracks or channels? Loading_Yes->CheckPacking ImproveLoading Improve Loading Technique: - Use minimal solvent. - Perform a dry load. Loading_No->ImproveLoading Packing_Yes Yes CheckPacking->Packing_Yes Packing_No No CheckPacking->Packing_No RepackColumn Repack Column Carefully Packing_Yes->RepackColumn ConsiderAlternatives Consider Advanced Options: - Slower, shallower gradient. - Alternative stationary phase. Packing_No->ConsiderAlternatives

Caption: Troubleshooting decision tree for poor separation.

Section 4: Reference Data

Solvent Polarity Table

This table lists common solvents used in normal-phase chromatography in order of increasing polarity. Use this to guide your selection of mobile phase components.

SolventPolarity IndexNotes
Hexane / Heptane / Pentane0.0Standard non-polar base solvent. Heptane is a less toxic alternative to hexane.[10]
Cyclohexane0.0Similar to hexane, can sometimes offer different selectivity.[16]
Toluene2.3Aromatic, can provide unique selectivity (π-π interactions).[11]
Diethyl Ether2.9Less polar than EtOAc; good for very non-polar compounds.[2][11]
Dichloromethane (DCM)3.4Good dissolving power, intermediate polarity.[2][4]
Ethyl Acetate (EtOAc)4.3The most common polar modifier for this class of compounds.[2][10]
Acetone5.1More polar than EtOAc, used for more polar compounds.[11]
Methanol (MeOH)6.6Very polar. Use sparingly (<10%) in silica gel chromatography to avoid dissolving the stationary phase.[2][4]

Polarity index values are approximate and can vary slightly between sources.[16]

References

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Ideal Method Transfer from TLC to Column Chromatography. Yamazen. [Link]

  • Column chromatography. Columbia University. [Link]

  • How do I Create an Efficient Gradient Flash Chromatography Method? Biotage. [Link]

  • Thin-Layer Chromatography Gradient Optimization Strategy for Wet Load Adsorption Flash Chromatography. PubMed. [Link]

  • Gradient Column Chromatography how to? Reddit r/Chempros. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Selecting the Stationary Phase. In: High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. [Link]

  • Column Chromatography Notes. Membrane Solutions. [Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]

  • Help with separation of diastereomers. Reddit r/CHROMATOGRAPHY. [Link]

  • How to remove non-polar impurity from the compound? ResearchGate. [Link]

  • Cycloheptane. Wikipedia. [Link]

  • Normal Phase Chromatography. Lab Bulletin. [Link]

  • Troubleshooting: Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Cyclohept-1-ene-1-carboxylic acid. PubChem. [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. [Link]

  • Normal Phase Chromatography Questions. ResearchGate. [Link]

  • Solvent selection in liquid chromatography. [Link]

  • Interactions of HPLC Stationary Phases. Imtakt. [Link]

  • Effect of the eluent on enantiomer separation of controlled drugs... PubMed. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Separation of diastereomers. Chromatography Forum. [Link]

  • HPLC columns for enantiomer separations. MZ-Analysentechnik. [Link]

  • HPLC Troubleshooting. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases... PMC. [Link]

  • HPLC Troubleshooting Guide. The Analytical Scientist. [Link]

  • Solving the chromatography solvent problem. Buchi.com. [Link]

  • Physical Properties of Alkanes and Cycloalkanes. W.W. Norton. [Link]

  • Cyclohexane 1,4 carboxylates.
  • Cycloheptanecarboxylic acid;cycloheptene-1-carboxylic acid. PubChem. [Link]

Sources

Troubleshooting low conversion rates in cycloheptanone functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Medium-Ring Ketones Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Medium Ring" Trap

From the Desk of the Senior Application Scientist:

If you are transitioning from cyclohexanone (6-membered) or cyclopentanone (5-membered) chemistry to cycloheptanone (7-membered) , you have likely encountered a "conversion wall." Reactions that proceed to completion in 6-membered rings often stall at 40–60% conversion in 7-membered systems.

Why is this happening? The root cause is rarely reagent quality; it is Conformational Flux and Transannular Strain (I-Strain) .

  • Cyclohexanone exists in a rigid chair; nucleophilic attack trajectories are defined (Bürgi-Dunitz angle).

  • Cycloheptanone exists as a fluxional twist-chair. It suffers from pseudorotation, meaning the ring is constantly exploring multiple low-energy conformations. This creates an entropic penalty for the transition state (TS) organization. Furthermore, the change in hybridization from

    
     (carbonyl) to 
    
    
    
    (tetrahedral intermediate) in 7-membered rings increases transannular strain, often making the reaction reversible or kinetically slow.

This guide addresses the three most common "stalled" workflows.

Module 1: -Alkylation Stalls (Enolate Chemistry)

Symptom: Reaction starts but stalls at ~50% conversion. Adding more alkyl halide does not help. Diagnosis: Proton Transfer Equilibrium (Enolate Quenching).

Troubleshooting Guide
Variable Checkpoint The "Why" (Mechanistic Insight)
Base Selection Are you using NaH or alkoxides?Switch to LDA or LiHMDS. Alkoxides allow equilibrium between the product and starting material. In 7-membered rings, the starting ketone is often thermodynamically favored over the alkylated product due to strain relief, leading to reversibility.
Temperature Is the reaction warming above -40°C?Maintain -78°C. Cycloheptanone enolates are prone to poly-alkylation and proton exchange with the product. Once the product forms, it can protonate the remaining enolate, killing the reaction (Self-Quenching).
Aggregation Is the solvent pure THF?Add LiCl or HMPA/DMPU. Lithium enolates form stable aggregates (tetramers/hexamers). The 7-membered ring sterics make these aggregates unreactive. LiCl breaks these down into reactive monomers.
Q&A: The "Poly-Alkylation" Paradox

Q: I see starting material and di-alkylated product, but very little mono-alkylated product. Why? A: This is a classic rate mismatch. The mono-alkylated cycloheptanone is often more acidic or less sterically hindered in certain conformations than the starting material. As soon as the mono-product forms, it steals a proton from the starting enolate.

  • Fix: Use Inverse Addition . Cannulate the ketone into the base (LDA) slowly to ensure excess base is always present, then add the electrophile rapidly.

Module 2: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)

Symptom: Reaction turns black (Pd precipitation) and stalls. Diagnosis: Reductive Elimination Failure due to Steric Crowding.

Troubleshooting Guide
Variable Checkpoint The "Why" (Mechanistic Insight)
Ligand Choice Are you using BINAP or dppf?Switch to Bulky Monodentates (e.g., XPhos, BrettPhos,

).
Bidentate ligands often impose a bite angle that is incompatible with the flexible 7-membered enolate. Bulky monodentate ligands facilitate the difficult reductive elimination step in crowded medium rings.
Base Strength Using NaOtBu?Switch to LiHMDS or KHMDS. Weaker bases may not fully deprotonate the cycloheptanone, leading to low concentrations of the active Pd-enolate species.
Transmetallation Is the reaction sluggish?Add ZnF

(if using silyl enol ethers).
If direct arylation fails, convert the cycloheptanone to a silyl enol ether first. The Reformatsky-type zinc enolate (formed in situ with ZnF

) transmetallates to Pd much faster than lithium enolates.
Visualizing the Pathway

Pd_Arylation_Troubleshoot Start Reaction Stalled / Pd Black Precipitate CheckLigand Check Ligand Class Start->CheckLigand Bidentate Using Bidentate (BINAP)? CheckLigand->Bidentate Monodentate Using Monodentate (XPhos)? CheckLigand->Monodentate Action1 SWITCH to P(tBu)3 or XPhos (Facilitates Reductive Elimination) Bidentate->Action1 CheckEnolate Check Enolate Species Monodentate->CheckEnolate Action2 Use Silyl Enol Ether + ZnF2 (Accelerates Transmetallation) CheckEnolate->Action2

Caption: Decision tree for reviving stalled Pd-catalyzed arylation in medium rings.

Module 3: Nucleophilic Addition (Grignard/Hydride Reduction)

Symptom: Low conversion in reduction or Grignard addition; "bouncing" starting material. Diagnosis: Reversibility and Conformational Masking.

Troubleshooting Guide

The


 transition in cycloheptanone increases torsional strain (eclipsing interactions). This makes the addition of nucleophiles reversible—the tetrahedral intermediate collapses back to the ketone.

The Solution: Luche Reduction (Activation) Standard NaBH


 is often too "soft" or slow.
  • Protocol: Use CeCl

    
    ·7H
    
    
    
    O
    + NaBH
    
    
    in MeOH.
  • Mechanism: The Cerium(III) coordinates to the carbonyl oxygen, increasing its electrophilicity (making it "harder") and locking the conformation. This accelerates the forward reaction (1,2-addition) faster than the reverse elimination can occur.

Standardized Protocols

Protocol A: Kinetic Enolate Alkylation (High Conversion)

Designed to prevent proton-transfer stalling.

  • Drying: Flame-dry a 2-neck flask under Argon.

  • Solvent: Add anhydrous THF (0.2 M relative to substrate).

  • Base Gen: Add diisopropylamine (1.1 equiv). Cool to -78°C. Add

    
    -BuLi (1.1 equiv). Stir 30 min.
    
  • Additive: Add LiCl (flame dried, 2.0 equiv) dissolved in minimal THF. Critical for breaking aggregates.

  • Ketone Addition: Add cycloheptanone (1.0 equiv) dropwise over 15 mins. Stir 45 min at -78°C.

  • Electrophile: Add alkyl halide (1.5 equiv) rapidly.

  • Workup: Do not warm to RT immediately. Stir at -78°C for 2 hours, then slowly warm to 0°C before quenching with NH

    
    Cl.
    
Protocol B: Pd-Catalyzed -Arylation (Buchwald Type)

Designed for hindered/medium rings.

  • Catalyst Prep: In a glovebox, mix Pd(OAc)

    
     (1 mol%) and XPhos  or P(tBu)
    
    
    
    (2 mol%).
  • Substrate: Add cycloheptanone (1.0 equiv) and Aryl Bromide (1.1 equiv).

  • Base: Add LiHMDS (2.2 equiv, 1M in THF). Note: Stronger base than NaOtBu is required for cycloheptanone.

  • Temp: Heat to 60°C.

  • Troubleshoot: If conversion <50% after 4h, add 10 mol% more ligand (not metal) to protect the catalyst.

Visualizing the Conformational Barrier

The following diagram illustrates why cycloheptanone struggles compared to cyclohexanone. The "Energy Well" for the twist-chair is broad, meaning the molecule wastes energy exploring conformations rather than reacting.

Reaction_Coordinate cluster_0 The Medium Ring Effect Substrate Cycloheptanone (Fluxional Twist-Chair) TS Transition State (High Entropic Penalty) Substrate->TS Slow Organization (Pseudorotation) Product Functionalized Product (Increased Strain) TS->Product Reversible?

Caption: The entropic penalty of pseudorotation raises the activation energy for cycloheptanone functionalization.

References

  • Reactivity of Medium Rings: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
  • Enolate Aggregation & LiCl: Seebach, D. "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylation of Peptides." Angew.[1] Chem. Int. Ed.1988 , 27, 1624.

  • Pd-Catalyzed Arylation (Ligand Effects): Martin, R.; Buchwald, S. L. "Pd-Catalyzed α-Arylation of Ketones." Acc. Chem. Res.2008 , 41, 1461.

  • Luche Reduction Mechanism: Gemal, A. L.; Luche, J.-L. "Lanthanoids in organic synthesis.[2][3] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." J. Am. Chem. Soc.[2]1981 , 103, 5454.

  • ZnF2 Additives in Arylation: Hama, T.; Liu, X.; Culkin, D. A.; Hartwig, J. F. "Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions." J. Am. Chem. Soc.[2]2003 , 125, 11176.

Sources

Storage stability and degradation issues of Methyl 1-hydroxycycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 1-hydroxycycloheptane-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the storage, stability, and potential degradation issues associated with this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot challenges, ensuring the integrity of your experiments.

Section 1: Compound Identity and Specifications
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₆O₃

  • Molecular Weight: 172.22 g/mol

  • Structure: (A representative structure, as a direct image link cannot be generated)

While specific data for the cycloheptane derivative is not as prevalent as for its smaller ring analogs, its chemical nature as a tertiary α-hydroxy ester governs its stability profile. Information from related compounds like Methyl 1-hydroxycyclopropane-1-carboxylate and Methyl 1-hydroxycyclopentane-1-carboxylate provides a strong basis for understanding its behavior.[1][2][3]

Section 2: Recommended Storage and Handling

Proper storage is the first and most critical step in preventing compound degradation. The tertiary alcohol and ester functionalities are susceptible to environmental factors.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and thermal degradation pathways. Storing cool is a standard precaution for many esters.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)The cycloalkanol moiety can be susceptible to oxidation.[6] An inert atmosphere minimizes contact with atmospheric oxygen.
Container Tightly sealed, amber glass vialPrevents exposure to moisture, which can initiate hydrolysis, and light, which can promote radical-based degradation.[5]
Handling Use in a well-ventilated area. Avoid contact with skin and eyes.[1]Standard laboratory practice for handling chemical reagents.
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesThese materials can directly catalyze degradation. Strong bases or acids will accelerate ester hydrolysis, while oxidizing agents can attack the hydroxyl group and cycloalkane ring.[5][7]
Section 3: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a question-and-answer format.

Q1: I'm observing a gradual decrease in the purity of my sample over time, even when stored. What is the likely cause?

A1: A slow decline in purity is typically indicative of gradual chemical degradation. For this compound, the most probable cause is hydrolysis . The ester functional group can react with trace amounts of moisture, even from atmospheric humidity if the container is not perfectly sealed. This reaction cleaves the ester bond, resulting in 1-hydroxycycloheptane-1-carboxylic acid and methanol.[8]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the container is tightly sealed and stored at the recommended 2-8°C.

  • Use of Desiccant: Store vials within a desiccator to minimize ambient moisture exposure.

  • Inert Atmosphere: Before sealing, flush the vial headspace with an inert gas like argon or nitrogen.

  • Analytical Confirmation: Use LC-MS to look for a mass corresponding to 1-hydroxycycloheptane-1-carboxylic acid (M-14 relative to the parent compound).

Q2: My HPLC/GC analysis shows a new, significant peak that wasn't present in the freshly opened sample. What could this impurity be?

A2: The appearance of a new peak points to a specific degradation event. Besides the hydrolysis product mentioned in Q1, two other possibilities are prominent:

  • Oxidation Product: The tertiary alcohol on the cycloheptane ring can be oxidized, especially in the presence of air and trace metal catalysts, to form a ketone.[9] The primary oxidation product would be Methyl 1-oxocycloheptane-1-carboxylate . This is a known transformation for cycloalkanols.[7]

  • Thermal Degradation Product: Although less common at ambient temperatures, α-hydroxy esters can undergo thermal decomposition. This can be relevant if the compound is subjected to high temperatures during analysis (e.g., in a hot GC inlet) or processing.[10] The degradation can proceed through various mechanisms, potentially leading to ring-opening or elimination products.

Troubleshooting Steps:

  • Characterize the Impurity: If possible, use mass spectrometry (GC-MS or LC-MS) to determine the molecular weight of the new peak. This is the most direct way to identify the degradation product.

  • Review Analytical Method: If using GC, consider if the inlet temperature is too high, causing on-column degradation. A lower temperature or the use of HPLC might be necessary.

  • Forced Degradation Study: To confirm the identity of the degradant, you can perform a controlled forced degradation study (see Section 6) by exposing a small sample to an oxidizing agent (e.g., H₂O₂) and analyzing the resulting mixture.[11]

Q3: Reactions using an older batch of this compound are giving lower or inconsistent yields compared to a new batch. Why?

A3: This is a classic symptom of a reagent that has degraded during storage. The actual concentration of the active starting material is lower than assumed, leading directly to lower product yields. The degradation products (e.g., the carboxylic acid from hydrolysis or the ketone from oxidation) are unlikely to participate in your desired reaction, effectively acting as inert impurities.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent reaction yields.

Section 4: Understanding the Degradation Pathways

The stability of this compound is dictated by the interplay of its functional groups. Understanding these mechanisms is key to preventing them.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Decomposition Parent This compound Hydrolysis_Product 1-Hydroxycycloheptane-1-carboxylic Acid + Methanol Parent->Hydrolysis_Product + H₂O (Acid/Base Catalyzed) Oxidation_Product Methyl 1-oxocycloheptane-1-carboxylate Parent->Oxidation_Product + [O] (e.g., Air, Peroxides) Thermal_Product Ring-Opened/Elimination Products Parent->Thermal_Product Δ (Heat)

Caption: Primary degradation pathways for the compound.

  • Hydrolysis: This is the cleavage of the ester bond by water.[8] It is the most common degradation pathway for esters in non-anhydrous conditions and can be catalyzed by both acids and bases. The rate of hydrolysis increases with pH deviation from neutral and with higher temperatures.[12]

  • Oxidation: The tertiary alcohol can be oxidized. While tertiary alcohols are generally resistant to oxidation under mild conditions, the presence of the adjacent ester group can influence reactivity. More importantly, oxidation of cycloalkanes and cycloalkanols can be initiated by radical mechanisms, which can be promoted by light, heat, or trace metal impurities.[6] This can lead to the formation of the corresponding ketone or potentially ring-opened products like dicarboxylic acids under more aggressive conditions.

  • Thermal Degradation: At elevated temperatures, α-hydroxy esters can undergo complex degradation reactions.[13] These can include intramolecular elimination of water or methanol, or retro-Favorskii type rearrangements, leading to a variety of byproducts.[14] This is primarily a concern during high-temperature processing or analytical techniques like GC.

Section 5: Frequently Asked Questions (FAQs)
  • What analytical technique is best for monitoring the stability of this compound?

    • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is ideal. It is a non-destructive, room-temperature technique that can separate the non-polar parent compound from its more polar degradation products, such as the carboxylic acid. A C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.

  • Can I purify a partially degraded sample?

    • Yes. Standard column chromatography on silica gel is an effective method. The parent compound is significantly less polar than its primary hydrolytic degradation product (1-hydroxycycloheptane-1-carboxylic acid), allowing for easy separation.

  • Are there any solvents to avoid during storage or reaction workup?

    • Avoid using "wet" or unpurified solvents, as the water content can cause hydrolysis. Also, be cautious with highly acidic or basic aqueous solutions during workup, minimizing contact time to prevent catalyzed hydrolysis.

Section 6: Experimental Protocol: Forced Degradation Study

A forced degradation study is a powerful tool to proactively identify potential degradation products and test the stability-indicating nature of your analytical method.[11]

Objective: To intentionally degrade a sample of this compound under controlled hydrolytic, oxidative, and thermal stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, or methanol

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or methanol.

  • Control Sample: Dilute the stock solution with a 50:50 mixture of water and organic solvent to your target analytical concentration. Analyze immediately via HPLC. This is your T=0 reference.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4-8 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to the analytical concentration.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1-2 hours (base hydrolysis is typically much faster).[8]

    • Neutralize with 0.1 M HCl and dilute.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for 24 hours.

    • Dilute and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 24 hours.

    • Cool, then prepare a solution at the target analytical concentration.

    • Analyze by HPLC.

Data Analysis: Compare the chromatograms from the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. This will confirm which conditions degrade your compound and provide retention times for the potential impurities.

References
  • Vertex AI Search. (n.d.).
  • PubMed. (2010, March 15). Premature Degradation of Poly(alpha-Hydroxyesters) During Thermal Processing of Bioglass-containing Composites.
  • Thermo Fisher Scientific. (2014, January 22).
  • MDPI. (2026, February 3). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview.
  • Fisher Scientific. (2009, September 22).
  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755.
  • Fisher Scientific. (2010, November 24).
  • Scilit. (n.d.).
  • ChemicalBook. (n.d.).
  • ACS Publications. (2022, May 23). Electrochemical Deconstructive Functionalization of Cycloalkanols via Alkoxy Radicals Enabled by Proton-Coupled Electron Transfer. Organic Letters.
  • ResearchGate. (n.d.). Oxidation of cycloalkanols to cycloalkanones.
  • ResearchGate. (n.d.).
  • PubMed. (2007, August 23). In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s.
  • Fisher Scientific. (n.d.).
  • NIH PubChem. (n.d.).
  • Google Patents. (n.d.).
  • Polymer Chemistry. (2019, April 26). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins.
  • Wiley Online Library. (2025, August 6). Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s.
  • TCI EUROPE N.V. (n.d.).
  • PrepChem.com. (n.d.).
  • ACS Publications. (n.d.). Thermal decomposition of .beta.-hydroxy esters.
  • Organic Syntheses. (2016, September 27).
  • NIH PubChem. (n.d.).
  • NIH PubChem. (n.d.).
  • AChemBlock. (2026, February 13).
  • ChemicalBook. (2025, July 24).
  • Pharmaceutical Press. (2010, October 9).
  • Thermo Scientific Chemicals. (n.d.).
  • ResearchGate. (n.d.).
  • European Patent Office. (1998, October 14).
  • Open Access Journals. (n.d.).
  • Manchester Organics. (n.d.).
  • ResearchGate. (n.d.).
  • Chemsrc. (2025, August 21).
  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

Sources

Removing zinc residues from Reformatsky products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organometallic Workflows . As a Senior Application Scientist, I have designed this portal to address one of the most notorious bottlenecks in organic synthesis: the isolation of pure


-hydroxy esters from Reformatsky reactions.

While the oxidative addition of zinc into an


-halo ester and subsequent carbonyl addition is highly reliable, the resulting zinc alkoxide intermediates and zinc(II) salts frequently cause severe downstream processing issues[1][2]. This guide synthesizes field-proven causality, quantitative data, and self-validating protocols to help you achieve pharmaceutical-grade purity.

Section 1: Troubleshooting & FAQs

Q1: Why does my Reformatsky workup consistently form a thick, unfilterable emulsion, and how can I prevent it? Causality: The Reformatsky reaction generates a zinc alkoxide intermediate. Upon quenching with water or mild bases, this intermediate hydrolyzes to form polymeric zinc hydroxide (


) and basic zinc salts. At a neutral to mildly alkaline pH, these species cross-link to create stable, gel-like emulsions that trap the organic phase[1][2].
Resolution:  You must break the emulsion by destroying the zinc coordination network.
  • For robust substrates: Quench with 1M HCl or

    
    . Protonation converts the polymeric gel into highly water-soluble 
    
    
    
    or
    
    
    , causing immediate phase separation[1].
  • For acid-sensitive substrates: Quench with saturated aqueous

    
     (which forms soluble zinc-ammonium complexes) or a 20% w/v aqueous solution of Rochelle salt (potassium sodium tartrate)[3].
    

Q2: My


-hydroxy ester product is highly acid-sensitive. How can I achieve complete zinc removal without an acidic workup? 
Causality:  Acid-sensitive functional groups (e.g., acetals, silyl ethers) will degrade under a standard HCl workup. However, simply washing with water leaves zinc tightly coordinated to the 

-hydroxy ester. Resolution: Utilize strong aqueous chelators. EDTA (ethylenediaminetetraacetic acid) and its salts (e.g., EDTA calcium disodium) exhibit a massive thermodynamic affinity for

. When used in a biphasic liquid system, EDTA strips the metal from the product and partitions it entirely into the aqueous phase, reducing residual zinc to below 20 ppm[4].

Q3: We are scaling up a pharmaceutical intermediate, and our residual zinc levels are still ~500 ppm after aqueous workup. How do we reach the <10 ppm ICH Q3D target? Causality: In late-stage Active Pharmaceutical Ingredient (API) synthesis,


-hydroxy esters can act as bidentate ligands, carrying trace 

across the phase boundary into the organic layer. Liquid-liquid extraction reaches an equilibrium limit that cannot achieve single-digit ppm levels. Resolution: Implement solid-phase metal scavengers post-workup. Polychelated resin scavengers can be added directly to the organic solution. These resins physically trap the zinc within their porous matrix, allowing the metal to be removed via simple mechanical filtration[5].

Section 2: Quantitative Data Summary

Selecting the correct zinc removal strategy depends on your substrate's stability and your target purity. The table below summarizes the expected outcomes of each intervention based on validated process data[2][4][5].

Workup MethodChemical MechanismOptimal Substrate ProfileExpected Residual Zn Levels
1M HCl Quench Protonation of

to soluble

Acid-tolerant compounds200 – 700 ppm
EDTA / Rochelle Salt Aqueous biphasic chelation (Ligand exchange)Acid-sensitive compounds< 20 ppm
Polychelated Resins Solid-phase heterogeneous bindingLate-stage API intermediates< 10 ppm

Section 3: Diagnostic Visualizations

G A Crude Reformatsky Product (Zinc Alkoxide Intermediate) B Neutral Aqueous Quench (Hydrolysis) A->B C Emulsion Formation (Insoluble Zn(OH)₂ Gel) B->C pH 7-8 D Acidic Quench (1M HCl) Protonation C->D Acid Tolerant F Chelating Wash (EDTA) Ligand Exchange C->F Acid Sensitive E Soluble ZnCl₂ (Aqueous Phase) D->E G Soluble Zn-Chelate (Aqueous Phase) F->G

Caption: Causality of zinc emulsion formation and chemical resolution pathways.

Workflow Step1 Organic Phase Trace Zn²⁺ (>200 ppm) Step2 Add Polychelated Resin Scavenger Step1->Step2 Step3 Stir 4-16 hrs (Solid-Phase Chelation) Step2->Step3 Step4 Filtration (Remove Resin-Zn) Step3->Step4 Step5 Purified API Zn < 10 ppm Step4->Step5

Caption: Post-synthesis workflow for trace zinc removal using polychelated resin scavengers.

Section 4: Standardized Experimental Protocols

Protocol A: Biphasic EDTA Wash for Acid-Sensitive Reformatsky Products

Self-Validating Principle: The thermodynamic stability of the Zn-EDTA complex creates a self-driving gradient. Because the complex is highly polar, it is irreversibly pulled from the organic product into the aqueous waste, virtually eliminating equilibrium-based re-contamination[4].

  • Thermal Quench: Cool the crude Reformatsky reaction mixture to 0°C using an ice bath.

  • Initial Hydrolysis: Slowly add a saturated aqueous solution of

    
     to safely quench unreacted zinc metal and organozinc intermediates[3].
    
  • Chelator Addition: Add an equal volume of 0.5 M aqueous EDTA calcium disodium salt solution to the biphasic mixture[4].

  • Transmetalation: Stir vigorously for 30–60 minutes at room temperature. Note: Vigorous stirring is critical to maximize the surface area between the organic and aqueous phases, allowing EDTA to strip the zinc from the product.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the phases. Extract the aqueous layer twice with diethyl ether or ethyl acetate[3].

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure[3].
    
Protocol B: Late-Stage Zinc Scavenging using Polychelated Resins

Self-Validating Principle: Because the polychelated resin is entirely insoluble in the organic solvent, the chelation event is physically coupled to a phase separation. Once the zinc binds to the resin matrix, simple mechanical filtration guarantees its complete removal from the API stream[5].

  • Preparation: Dissolve the crude

    
    -hydroxy ester in an appropriate organic solvent (e.g., THF, dichloromethane, or Ethanol).
    
  • Resin Loading: Add 3–5 equivalents of the polychelated resin scavenger (e.g., functionalized with iminodiacetic acid or thiourea) based on the estimated residual zinc content. Note: These resins typically have a binding capacity of 1.07 to 1.48 mmol/g for Zn(II).

  • Activation (Optional): Add a few drops of water to the solution. This slight hydration swells the resin pores, significantly increasing the binding rate.

  • Incubation: Stir the suspension continuously at room temperature for 4–16 hours to allow maximum diffusion of

    
     into the resin matrix.
    
  • Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite to remove the zinc-bound resin[5].

  • Final Recovery: Evaporate the filtrate to yield the highly purified pharmaceutical intermediate, compliant with heavy metal limits.

References

  • Master Organic Chemistry. Reformatsky Reaction. Retrieved from 1

  • Google Patents (US6921487B2). Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides. Retrieved from 2

  • Benchchem. Application Notes and Protocols: The Reformatsky-Type Reaction of Bromo(cyanomethyl)zinc with Aldehydes and Ketones. Retrieved from 3

  • MilliporeSigma. Metal Scavengers. Retrieved from

  • ACS Publications. Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger | Organic Process Research & Development. Retrieved from 5

  • Google Patents (CN101638353A). Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase. Retrieved from 4

Sources

Validation & Comparative

FT-IR Analytics for Cycloheptane Scaffolds: Hydroxyl & Ester Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Characterizing cycloheptane derivatives via FT-IR spectroscopy presents a unique challenge compared to rigid cyclohexanes. The seven-membered ring exists primarily in a fluxional twist-chair conformation , undergoing rapid pseudorotation that averages vibrational modes in solution. This guide provides a comparative technical analysis of hydroxyl (-OH) and ester (-COOR) absorption profiles in cycloheptane systems, distinguishing them from 5- and 6-membered analogs. It details experimental protocols for differentiating intermolecular vs. intramolecular hydrogen bonding—a critical factor in drug design for macrocyclic and medium-ring scaffolds.

The Cycloheptane Conformation Challenge

Unlike the rigid chair conformation of cyclohexane, cycloheptane lacks a single, deep energy minimum. The spectral bands for substituents on a cycloheptane ring are often broader due to the equilibrium between the twist-chair (TC) and twist-boat (TB) forms.

  • The "Floppiness" Factor: In FT-IR, this results in peak broadening for sensitive groups (like -OH) as the substituent samples both pseudo-equatorial and pseudo-axial environments.

  • Diagnostic Implication: Precise wavenumber assignment requires controlling the experimental phase (gas vs. dilute solution vs. neat) to isolate specific vibrational modes from bulk hydrogen-bonding effects.

Hydroxyl Group Analytics: The Hydrogen Bond Probe

The hydroxyl stretch (


) is the most diagnostic handle for cycloheptanols. Its frequency shifts dramatically based on the hydrogen-bonding network.[1][2]
Comparative Shifts: Ring Size Effects

As ring size increases from 5 to 7, the geometric constraints on intermolecular hydrogen bonding relax.

CompoundPhase (Neat Liquid)

Phase (Gas/Free)

Mechanistic Insight
Cyclopentanol ~3357 cm⁻¹~3630 cm⁻¹High angle strain limits optimal H-bond geometry.
Cyclohexanol ~3350 cm⁻¹~3620 cm⁻¹Rigid chair allows stable, extensive H-bond networks.
Cycloheptanol ~3340 cm⁻¹ ~3670 cm⁻¹ Fluxional ring allows "tighter" packing/bonding in liquid, causing a larger redshift.
Differentiating Inter- vs. Intramolecular Bonding

In drug development, identifying intramolecular hydrogen bonds (e.g., in 1,2-diols) is crucial as they influence membrane permeability.

  • Intermolecular H-bonds: Concentration-dependent.[1] Dilution breaks these bonds, shifting the peak from ~3340 cm⁻¹ to ~3600+ cm⁻¹.[1]

  • Intramolecular H-bonds: Concentration-independent.[1][3] The peak remains at a lower frequency (~3450-3550 cm⁻¹) even at high dilution because the interaction is internal.

Ester Group Analytics: Carbonyl Strain Theory

The carbonyl stretch (


) is sensitive to ring strain (bond angle deformation).[1]
Exocyclic vs. Endocyclic (Lactone)
  • Exocyclic Esters (Substituents): When an ester group is attached to the ring (e.g., methyl cycloheptanecarboxylate), it behaves like an acyclic aliphatic ester (~1735–1745 cm⁻¹). The ring affects it only via steric crowding.

  • Endocyclic Esters (Lactones): When the ester is the ring, strain effects are dominant.

The "Medium Ring" Dip

Contrary to the trend where smaller rings (high strain) shift to higher wavenumbers, 7-membered rings often shift slightly lower or remain similar to acyclic analogs due to the lack of angle strain and increased flexibility.

Ring SizeKetone Proxy (

)
Lactone/Ester (

)
Strain Effect
5-Membered ~1745 cm⁻¹~1770 cm⁻¹High Strain: Bond angle compression (<120°) increases

-character of C=O sigma bond, stiffening the bond.
6-Membered ~1715 cm⁻¹~1735 cm⁻¹Strain Free: Standard reference values.
7-Membered ~1705 cm⁻¹ ~1725-1735 cm⁻¹ Relaxed/Mobile: Widening of bond angles and transannular interactions slightly lower the force constant.
Experimental Protocol: The Dilution Study

To validate peak assignments for hydroxyl groups in cycloheptanes, you must perform a serial dilution study. This distinguishes "free" species from "bonded" aggregates.

Workflow Diagram

DilutionStudy Sample Neat Sample (Cycloheptane deriv.) Mix1 Soln A: 0.1 M (High Conc) Sample->Mix1 Solvent Dry CCl4 or CHCl3 (Non-polar) Solvent->Mix1 Mix2 Soln B: 0.01 M (Med Conc) Mix1->Mix2 1:10 Dilution Acquire Acquire FT-IR (Liquid Cell) Mix1->Acquire Mix3 Soln C: 0.001 M (High Dilution) Mix2->Mix3 1:10 Dilution Mix2->Acquire Mix3->Acquire Analyze Peak Analysis (3200-3700 cm⁻¹) Acquire->Analyze

Figure 1: Step-by-step workflow for a serial dilution study to isolate non-bonded vibrational modes.

Step-by-Step Methodology
  • Solvent Selection: Use spectro-grade Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ). Note:
    
    
    is preferred for the 3000-4000 cm⁻¹ window as it is IR transparent, though safety protocols apply.
  • Preparation: Prepare a 0.1 M stock solution of the cycloheptane derivative.

  • Acquisition (High Conc): Record spectrum. Expect a broad band at ~3340 cm⁻¹ (Intermolecular H-bonding).

  • Serial Dilution: Dilute to 0.01 M and 0.001 M.

  • Acquisition (Low Conc): Record spectra at each step using a liquid cell with variable path length (or compensate path length to maintain signal intensity).

  • Analysis:

    • If the broad peak disappears and a sharp peak at ~3620-3670 cm⁻¹ grows: Intermolecular bonding (Concentration dependent).

    • If a broad/shifted peak persists at low concentration: Intramolecular bonding (Concentration independent).

Decision Logic: Interpreting the Spectrum

Use this logic flow to classify your cycloheptane peaks.

InterpretationLogic Start Identify Region 3200-3650 cm⁻¹ Shape Peak Shape? Start->Shape Broad Broad/Rounded (~3350 cm⁻¹) Shape->Broad Sharp Sharp (>3600 cm⁻¹) Shape->Sharp Dilution Perform Dilution (0.001 M) Broad->Dilution Conclusion1 Free Hydroxyl (Non-bonded) Sharp->Conclusion1 Result1 Peak Shifts to >3600 Dilution->Result1 Result2 Peak Stays <3550 Dilution->Result2 Conclusion2 Intermolecular H-Bond (Aggregates) Result1->Conclusion2 Conclusion3 Intramolecular H-Bond (Structural Feature) Result2->Conclusion3

Figure 2: Logical decision tree for classifying hydroxyl interactions based on spectral shape and dilution behavior.

References
  • BenchChem. (2025).[2][4] Cycloheptanol's O-H Stretch: A Comparative Infrared Spectrum Analysis. Retrieved from

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Cycloheptane and Derivatives. National Institute of Standards and Technology. Retrieved from

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from

  • Michigan State University. (n.d.). Infrared Spectroscopy: Characteristic Absorptions of Alcohols and Carbonyls. Retrieved from

  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy: Absorptions of Alcohols and Phenols. Retrieved from

Sources

Mass spectrometry fragmentation patterns of Methyl 1-hydroxycycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the mass spectrometry fragmentation patterns of Methyl 1-hydroxycycloheptane-1-carboxylate , comparing it against key structural analogs. It is designed for researchers in medicinal chemistry and analytical toxicology who require precise identification of cyclic alpha-hydroxy esters.

Executive Summary

This compound (C₉H₁₆O₃, MW 172.22) is a critical intermediate in the synthesis of cycloheptane-based pharmaceuticals and ring-expanded homologs of ketamine. Its mass spectral signature is distinct from its cyclohexane analog and non-hydroxylated counterparts, primarily driven by the stability of the 1-hydroxycycloheptyl cation.

This guide delineates the fragmentation mechanisms under Electron Ionization (EI, 70 eV), contrasting the target compound with Methyl 1-hydroxycyclohexane-1-carboxylate (C6 analog) and Methyl cycloheptanecarboxylate (Non-hydroxy analog).

Experimental Methodology

To ensure reproducible fragmentation patterns, the following GC-MS protocols are recommended. These conditions minimize thermal degradation prior to ionization.

Standardized GC-MS Protocol
  • Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

  • Ion Source: Electron Ionization (EI) at 70 eV.[1][2]

  • Source Temperature: 230°C.[1]

  • Transfer Line: 280°C.[1]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m × 0.25mm ID × 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

Note: Alpha-hydroxy esters are thermally labile. Ensure the injection liner is deactivated (silanized) to prevent dehydration prior to mass analysis.

Mechanistic Fragmentation Analysis

The fragmentation of this compound is governed by the stability of the carbocation formed adjacent to the hydroxyl group.

Primary Pathway: Alpha-Cleavage (Dominant)

The most diagnostic pathway is the alpha-cleavage adjacent to the carbonyl group. The radical cation (M•⁺) undergoes homolytic cleavage to lose the carbomethoxy radical (•COOCH₃), generating a stable, resonance-stabilized oxonium ion (tertiary carbocation).

  • Precursor: Molecular Ion (m/z 172)

  • Loss: •COOCH₃ (Mass 59)

  • Product: 1-hydroxycycloheptyl cation (m/z 113)

Secondary Pathway: Dehydration

Like many tertiary alcohols, the molecular ion can eliminate water, particularly if thermal conditions in the source are high.

  • Loss: H₂O (Mass 18)

  • Product: Methyl cyclohept-1-enecarboxylate radical cation (m/z 154)

Pathway Visualization

The following diagram illustrates the competing fragmentation pathways for the target compound.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 172 Alpha_Cleavage Alpha-Cleavage (Loss of •COOCH3) M_Ion->Alpha_Cleavage Dehydration Dehydration (Loss of H2O) M_Ion->Dehydration Base_Peak Base Peak 1-OH-Cycloheptyl Cation m/z 113 Alpha_Cleavage->Base_Peak -59 Da Alkene_Ion Cycloheptenyl Ester m/z 154 Dehydration->Alkene_Ion -18 Da Ring_Opening Ring Opening Distal Fragmentation Base_Peak->Ring_Opening Further Decay

Figure 1: Primary fragmentation pathways of this compound under 70 eV EI.

Comparative Analysis: Target vs. Analogs

Distinguishing the target from its structural analogs relies on identifying the "Base Peak Shift" caused by ring size and the presence of the hydroxyl group.

Table 1: Diagnostic Ion Comparison
FeatureTarget Compound (C7-OH)Comparator 1 (C6-OH)Comparator 2 (C7-H)
Compound Name This compoundMethyl 1-hydroxycyclohexane-1-carboxylateMethyl cycloheptanecarboxylate
Molecular Weight 172158156
Molecular Ion (M⁺) m/z 172 (Weak)m/z 158 (Weak)m/z 156 (Moderate)
Base Peak (100%) m/z 113 m/z 99 m/z 87 or 97
Mechanism of Base Peak Alpha-cleavage (Loss of COOCH₃)Alpha-cleavage (Loss of COOCH₃)McLafferty Rearrangement (m/z 87)
Dehydration Peak m/z 154 (M-18)m/z 140 (M-18)Not Observed
Key Differentiator m/z 113 is unique to the C7-OH ring system.m/z 99 indicates a C6 ring.Absence of M-18 and dominant m/z 87/97.
Analysis of Differences
  • Ring Size Effect (C7 vs. C6): The expansion from cyclohexane (C6) to cycloheptane (C7) adds a methylene group (-CH₂-), shifting the base peak by exactly +14 Da (from m/z 99 to m/z 113). This is the most reliable identifier.

  • Functional Group Effect (OH vs. H): The non-hydroxy analog (Comparator 2) lacks the stabilization for the alpha-cleavage cation. Instead, it favors the McLafferty Rearrangement (transfer of gamma-hydrogen), producing a characteristic peak at m/z 87 (•CH₂CH₂COOCH₃⁺) or losing the methoxycarbonyl group to form a cycloheptyl cation (m/z 97).

Comparative Workflow Visualization

This decision tree aids in identifying the correct congener from an unknown spectrum.[3]

IdentificationLogic Start Unknown Spectrum (Cyclic Methyl Ester) Check_M18 Is [M-18] Peak Present? (Dehydration) Start->Check_M18 Check_Base Identify Base Peak (100%) Check_M18->Check_Base Yes (Hydroxyl Group Present) Result_C7_H Analog Identified: Methyl cycloheptanecarboxylate (Base: 87/97) Check_M18->Result_C7_H No (Likely Non-Hydroxy) Result_C7_OH Target Identified: This compound (Base: 113) Check_Base->Result_C7_OH m/z 113 Result_C6_OH Analog Identified: Methyl 1-hydroxycyclohexane-1-carboxylate (Base: 99) Check_Base->Result_C6_OH m/z 99

Figure 2: Logical workflow for distinguishing C7-OH esters from C6 analogs and non-hydroxy variants.

Conclusion

For the unambiguous identification of This compound , researchers should prioritize the detection of the m/z 113 base peak . This ion results from the facile loss of the carbomethoxy group, a pathway significantly more favorable than ring opening or dehydration due to the stability of the tertiary oxonium ion. The presence of m/z 154 (M-18) serves as a secondary confirmation of the hydroxyl moiety, distinguishing it from non-functionalized cycloheptane esters.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms in hydroxy esters).
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl 1-hydroxycyclohexanecarboxylate (Comparator Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Methyl 1-hydroxycyclohexane-1-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

GC-MS analysis and retention times for alpha-hydroxy cycloheptane esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the GC-MS Analysis of α-Hydroxy Cycloheptane Esters: Methodologies, Retention Time Comparisons, and Expert Insights

Introduction: The Analytical Challenge of Cyclic Hydroxy Esters

Alpha-hydroxy cycloheptane esters are a class of compounds with increasing relevance in the pharmaceutical, fragrance, and specialty chemical industries. Their unique structure, combining a seven-membered carbon ring with both a hydroxyl and an ester functional group, imparts specific chemical properties that are desirable in various applications. However, these same features present considerable challenges for analytical characterization. The inherent polarity of the hydroxyl group and the relatively high boiling points of these molecules can lead to poor chromatographic performance, including peak tailing, low sensitivity, and thermal degradation in the gas chromatograph (GC) inlet.

Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for the identification and quantification of volatile and semi-volatile compounds, offering high separation efficiency and definitive structural information.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of GC-MS method development for α-hydroxy cycloheptane esters. We will explore the critical role of derivatization, compare the performance of different GC stationary phases, and provide detailed, validated protocols to ensure robust and reliable results.

The Foundational Step: Derivatization for Enhanced Analysis

Direct injection of α-hydroxy cycloheptane esters is often problematic. The active hydrogen on the hydroxyl group can engage in strong hydrogen bonding with any active sites in the GC system (e.g., inlet liner, column stationary phase), leading to analyte adsorption and poor peak shape.[3] Furthermore, their polarity makes them less volatile. Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogen with a non-polar group, thereby increasing volatility and thermal stability.[4][5]

For hydroxyl groups, silylation is the most common and effective derivatization technique.[3] This process involves reacting the analyte with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether. The resulting TMS-derivatized molecule is significantly less polar and more volatile, making it ideal for GC-MS analysis.[6]

Experimental Workflow for Analysis

The overall analytical process can be visualized as a multi-stage workflow, from sample receipt to final data analysis. Each step must be carefully optimized to ensure the integrity of the final results.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing α-hydroxy cycloheptane ester Extraction Solvent Extraction (if in complex matrix) Sample->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Deriv Silylation Reaction (e.g., with BSTFA + 1% TMCS) Drying->Deriv GCMS GC-MS Injection & Data Acquisition Deriv->GCMS Processing Chromatogram Integration & Spectral Deconvolution GCMS->Processing Identification Library Matching & Retention Index (RI) Comparison Processing->Identification Quant Quantification (Internal/External Standard) Identification->Quant

Caption: Overall workflow for the GC-MS analysis of α-hydroxy cycloheptane esters.

Protocol 1: Sample Preparation and Silylation Derivatization

This protocol describes a robust method for the derivatization of α-hydroxy cycloheptane esters to their corresponding TMS ethers. This is a self-validating system when an internal standard is included prior to derivatization to monitor the efficiency and reproducibility of the reaction and injection.

Materials:

  • Dried sample extract or standard (1-100 µg)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Internal Standard (IS) solution (e.g., deuterated analog or a compound of similar class not present in the sample)

  • 2 mL autosampler vials with PTFE-lined caps

  • Heating block or oven

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry, as water will preferentially react with the silylating reagent. If the analyte is in a solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Internal Standard Spiking: Add a known amount of the internal standard to the dried sample.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the vial to dissolve the residue. Pyridine acts as a catalyst and acid scavenger.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS is a catalyst that enhances the reactivity of the BSTFA.[6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes to ensure the reaction goes to completion.

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for injection. The derivatized sample is now ready for GC-MS analysis.

GC-MS Method Development: A Comparative Guide

The choice of GC column is the most critical parameter for achieving a successful separation. The fundamental principle is "like dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analyte for optimal interaction and separation.

We will compare two common types of capillary columns:

  • Low-Polarity Column (e.g., DB-5ms, HP-5ms): These columns have a stationary phase of 5% diphenyl / 95% dimethylpolysiloxane. They are robust, versatile, and separate compounds primarily based on their boiling points.[7]

  • Polar Column (e.g., DB-WAX, InertCap Pure-WAX): These columns have a polyethylene glycol (PEG) stationary phase. They are designed for separating polar compounds and can offer unique selectivity based on hydrogen bonding capabilities.[7]

Illustrative Comparison of Retention Times

The following table presents illustrative retention time data for the TMS-derivatized forms of three hypothetical α-hydroxy cycloheptane esters on two different columns. This data is based on established chromatographic principles and serves to highlight the differences in selectivity. Note: Actual retention times will vary based on the specific instrument, column dimensions, and exact analytical conditions.[6]

Analyte (as TMS-ether)Boiling Point (°C, est.)Expected RT (min) on DB-5ms (Low-Polarity)Expected RT (min) on DB-WAX (Polar)Key Diagnostic Ions (m/z)
Methyl 2-(trimethylsilyloxy)cycloheptane-1-carboxylate~24512.514.8258 (M+), 243 (M-15), 129, 73
Ethyl 2-(trimethylsilyloxy)cycloheptane-1-carboxylate~26013.415.5272 (M+), 257 (M-15), 129, 73
Propyl 2-(trimethylsilyloxy)cycloheptane-1-carboxylate~27514.216.1286 (M+), 271 (M-15), 129, 73

Analysis of the Data:

  • Elution Order: On the low-polarity DB-5ms column, the elution order follows the boiling points of the compounds, with the least volatile (propyl ester) eluting last.

  • Polarity Effects: On the polar DB-WAX column, all compounds are retained longer due to stronger interactions between the polar ester and silyl ether groups with the polar stationary phase. While the boiling point order is maintained for this homologous series, the increased retention provides a greater separation window, which can be advantageous for resolving these analytes from matrix interferences.

Protocol 2: GC-MS Instrumental Parameters

This protocol provides a starting point for the analysis. Optimization will be necessary for specific applications. Method validation should be performed to demonstrate specificity, linearity, accuracy, and precision.[1]

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD)

GC Conditions:

  • Injection Port: Split/Splitless Inlet

  • Injection Mode: Splitless (for trace analysis) or Split 20:1 (for higher concentrations)

  • Inlet Temperature: 270°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Column: (Example 1) HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Scan Mode: Full Scan (m/z 50-550) for identification and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity, monitoring the key diagnostic ions listed in the table above.[8]

Beyond Retention Time: The Utility of Retention Indices

Absolute retention times can shift between instruments and over time as a column ages. A more robust method for compound identification is the use of Retention Indices (RI) .[9] An RI normalizes the retention time of an analyte to the retention times of a series of n-alkanes run under the identical chromatographic conditions. This value is more consistent and transferable between laboratories than absolute retention time.[9]

Retention_Index cluster_0 Chromatographic Elution Timeline C10 n-Alkane (C10) RT = 10.0 min RI = 1000 Analyte Analyte Peak RT = 10.8 min RI = ??? C11 n-Alkane (C11) RT = 11.5 min RI = 1100 Calculation RI = 100 * [ n + (t_analyte - t_n) / (t_n+1 - t_n) ] RI = 100 * [ 10 + (10.8 - 10.0) / (11.5 - 10.0) ] RI = 1053 Analyte->Calculation

Caption: Calculation of a linear temperature-programmed Retention Index (RI).

Conclusion

The successful GC-MS analysis of α-hydroxy cycloheptane esters is highly achievable but requires a systematic approach to method development. The foundational step is a robust and reproducible derivatization, typically silylation, to enhance the volatility and chromatographic behavior of these polar molecules. The choice of GC column stationary phase—low-polarity vs. polar—directly impacts retention and selectivity, and the optimal choice will depend on the specific sample matrix and analytical goals. While absolute retention times provide initial guidance, the use of Retention Indices offers a more reliable and transferable metric for confident compound identification. By following the detailed protocols and understanding the principles outlined in this guide, researchers can develop and validate high-quality analytical methods for the characterization of this important class of compounds.

References

  • Phenomenex. (n.d.). Types of stationary phases in gas chromatography.
  • University of Texas at Arlington. (2004, December 10). Lecture 7: Gas Chromatography.
  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • PubMed. (2006, March 15). Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids. Retrieved from [Link]

  • PMC. (n.d.). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. Retrieved from [Link]

  • ResearchGate. (2006, August). Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. Retrieved from [Link]

  • LCGC International. (2020, November 13). Automated Gas and Liquid Chromatography Retention Time Modelling and Prediction Using Open-Access Molecular Database Structures and Quantitative Structure-Chromatography Retention Relationships. Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • LIPID MAPS. (2011, November 15). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. Retrieved from [Link]

  • ACS Omega. (2023, May 23). Retention Database for Prediction, Simulation, and Optimization of GC Separations. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Gas chromatography of cannabis constituents and their synthetic derivatives. Retrieved from [Link]

  • The Pharma Innovation Journal. (2017, October 24). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae). Retrieved from [Link]

  • ChemRxiv. (n.d.). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. Retrieved from [Link]

  • MDPI. (2015, February 17). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Preprints.org. (2025, March 20). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The following GC-MS and HPLC data (accepted for publication) show the presence of bioactive constituents and indicate that SM contains potential anti-cancer agents.... Retrieved from [Link]

  • ResearchGate. (2015, June 4). How can I calculate retention indices for identification of compounds using GC-MS?. Retrieved from [Link]

  • PMC. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

  • Therapeutic Drug Monitoring. (n.d.). Gas Chromatography Tandem Mass Spectrometry for Biomarkers of Alcohol Abuse in Human Hair. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for Methyl 1-hydroxycycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel chemical entity is a foundational step in its characterization. It serves as a primary indicator of purity and corroborates the proposed molecular structure. This guide provides an in-depth, technical comparison of elemental analysis standards for Methyl 1-hydroxycycloheptane-1-carboxylate, a molecule of interest in synthetic and medicinal chemistry. We will delve into the causality behind experimental choices, present supporting data, and offer a framework for achieving accurate and reliable results.

The Critical Role of Elemental Analysis in Pharmaceutical R&D

Elemental analysis, specifically the determination of Carbon (C), Hydrogen (H), and Nitrogen (N) (and often Sulfur, S), is a cornerstone of chemical analysis in the pharmaceutical industry.[1] This technique, most commonly performed by combustion analysis based on the Pregl-Dumas method, provides the empirical formula of a compound.[1] In drug development, this is not merely an academic exercise; it is a critical component of quality control and regulatory compliance.[2] Accurate CHN/O data is essential for verifying the chemical composition of active pharmaceutical ingredients (APIs), ensuring their safety, efficacy, and batch-to-batch consistency.

For a molecule like this compound, which lacks a chromophore for easy UV quantification and contains no nitrogen, the precise determination of carbon, hydrogen, and oxygen is paramount. The theoretical elemental composition of this compound (C₉H₁₆O₃) is:

  • Carbon (C): 62.76%

  • Hydrogen (H): 9.36%

  • Oxygen (O): 27.87%

Achieving experimental values that closely match these theoretical percentages provides a high degree of confidence in the sample's identity and purity.

The Foundation of Accuracy: Certified Reference Materials (CRMs)

The accuracy of any elemental analysis is fundamentally dependent on the calibration of the instrument. This is where Certified Reference Materials (CRMs) play an indispensable role. A CRM is a standard of known composition used to check the quality and metrological traceability of products, validate analytical measurement methods, or for the calibration of instruments.[2] For elemental analysis, these are typically highly pure and stable organic compounds with accurately determined concentrations of C, H, N, S, and O.

The selection of an appropriate CRM is a critical decision that can significantly impact the quality of the analytical results. Key considerations for CRM selection include:

  • Elemental Composition: The CRM should ideally have an elemental composition that is reasonably close to that of the analyte. This helps to minimize any potential matrix effects and ensures that the instrument's response is calibrated in a relevant range.

  • Purity and Stability: The CRM must be of high purity and stable under ambient conditions. Hygroscopic or volatile standards can introduce significant errors.

  • Certification and Traceability: Reputable CRMs are accompanied by a certificate of analysis that details the certified values, their uncertainties, and traceability to national or international standards (e.g., NIST). Many are produced under ISO 17034 and characterized in accordance with ISO/IEC 17025.

A Comparative Analysis of Common CHN/O Standards

For an oxygen-rich compound like this compound, the choice of CRM is particularly important for accurate oxygen determination. Below is a comparison of several widely used CRMs.

Certified Reference MaterialMolecular FormulaTheoretical %CTheoretical %HTheoretical %OKey Characteristics & Suitability
Acetanilide C₈H₉NO71.09%6.71%11.84%A workhorse for CHN analysis; stable, non-hygroscopic. Its oxygen content is lower than our target molecule, which may be a consideration for high-accuracy oxygen determination.
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%18.58%Contains sulfur and a higher percentage of oxygen than acetanilide, making it a good candidate for multi-element analysis and for compounds with moderate oxygen content.
Benzoic Acid C₇H₆O₂68.85%4.95%26.20%High oxygen content, making it an excellent choice for calibrating for oxygen-rich compounds like our target molecule. It is also a NIST Standard Reference Material (SRM 39j) for calorimetry, attesting to its high purity and stability.
Cystine C₆H₁₂N₂O₄S₂29.99%5.03%26.63%High oxygen and sulfur content. Often used as a CRM for S determination, its high oxygen percentage also makes it suitable for our application. It is available as a NIST SRM (143d).

Recommendation for this compound:

While all the listed standards are of high quality, Benzoic Acid and Cystine are particularly well-suited for the analysis of this compound due to their high and comparable oxygen content (26.20% and 26.63% respectively, versus 27.87% in the target molecule). This similarity in elemental composition helps to ensure a more accurate calibration for oxygen. Acetanilide, while excellent for general CHN analysis, has a significantly lower oxygen percentage.

Experimental Protocol: Elemental Analysis of this compound

This section outlines a detailed methodology for the elemental analysis of this compound, incorporating best practices for handling a potentially liquid or low-melting point solid.

Instrumentation

A modern CHNS/O elemental analyzer, such as a PerkinElmer 2400 Series II or an Elementar vario EL cube, is recommended. These instruments operate on the principle of dynamic flash combustion.

Sample Preparation and Handling

Given that this compound may be a liquid or a low-melting solid, careful sample preparation is crucial to prevent inaccuracies due to volatility or hygroscopicity.

  • Sample Weighing: Use a calibrated microbalance with a readability of at least 0.001 mg.

  • Encapsulation:

    • For liquid samples, use tin or silver capsules compatible with your instrument's autosampler.

    • Tare the empty capsule on the microbalance.

    • Using a microliter syringe, dispense approximately 1-2 mg of the sample into the capsule.

    • Immediately seal the capsule using a capsule sealing press to minimize evaporative losses.

    • Record the final weight of the sealed capsule.

  • Hygroscopic Samples: If the sample is suspected to be hygroscopic, all handling should be performed in a glove box under an inert atmosphere. The use of a capsule sealing press is highly recommended.[3]

Instrument Calibration and Analysis
  • Instrument Setup: Configure the elemental analyzer for CHN and O analysis modes. For oxygen analysis, this typically involves replacing the combustion and reduction tubes with a pyrolysis tube.

  • Calibration:

    • Perform a multi-point calibration using one of the recommended CRMs (e.g., Benzoic Acid). Weigh 3-5 different amounts of the CRM (e.g., 1 mg, 1.5 mg, 2 mg, 2.5 mg, 3 mg) and analyze them.

    • The instrument software will generate a calibration curve for each element. The linearity of this curve should be R² > 0.999.

  • Analysis of this compound:

    • Analyze at least three independently prepared samples of the target molecule.

    • Intersperse the samples with a check standard (a CRM weighed in the same range as the samples) to monitor for any instrument drift.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the elemental analysis workflow.

Elemental_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation start Start weigh_sample Weigh Sample (1-2 mg) (Microbalance) start->weigh_sample encapsulate Encapsulate in Tin/Silver Capsule weigh_sample->encapsulate seal Seal Capsule encapsulate->seal autosampler Load into Autosampler seal->autosampler combustion Combustion/Pyrolysis (>1000°C) autosampler->combustion separation Gas Separation (GC Column) combustion->separation detection Detection (TCD) separation->detection raw_data Generate Raw Data (Peak Areas) detection->raw_data calculate Calculate %C, %H, %O (vs. Calibration Curve) raw_data->calculate validate Validate with Check Standard calculate->validate report Final Report validate->report

Sources

Spectroscopic Validation of Ester Formation in Cycloheptyl Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transformation of cycloheptanone derivatives into esters—most notably via the Baeyer-Villiger Oxidation (BVO) to form eight-membered lactones (oxocan-2-ones)—is a critical strategy for ring expansion and scaffold diversification. However, validating this transformation presents specific challenges due to the conformational flexibility of medium-sized rings (7-8 members) and the subtle spectroscopic shifts between cyclic ketones and cyclic esters (lactones).

This guide provides an objective comparison of spectroscopic modalities for validating ester formation. Unlike standard textbook examples, we focus on the specific nuances of cycloheptyl-to-oxocanyl conversions, providing a self-validating protocol that synthesizes FTIR screening with definitive NMR structural elucidation.

Strategic Framework: The Logic of Validation

When converting a 7-membered ketone to an 8-membered lactone, the primary chemical change is the insertion of an oxygen atom adjacent to the carbonyl. This creates three distinct validation requirements:

  • Confirmation of Oxygen Insertion: Proving the molecular weight increase (+16 Da).

  • Electronic Environment Shift: Confirming the carbonyl carbon has transitioned from a ketone (

    
    ) to an ester (
    
    
    
    ).
  • Regiochemical Verification: In substituted cycloheptanones, determining which side of the ketone the oxygen inserted (migratory aptitude).

The "Self-Validating" Philosophy

A robust protocol does not rely on a single data point. It uses Orthogonal Confirmation :

  • FTIR provides real-time reaction monitoring.

  • 1H NMR provides quantitative conversion data.

  • 13C NMR provides unambiguous functional group identification.

Technique Comparison: IR vs. NMR vs. MS

The following table contrasts the performance of standard analytical techniques specifically for the Cycloheptanone


 Oxocan-2-one  transformation.
FeatureFTIR (Infrared) 1H NMR (Proton) 13C NMR (Carbon)
Primary Utility Rapid, in-situ monitoringQuantitative yield & structural proofDefinitive functional group ID
Key Marker (Start) Ketone C=O: ~1698–1705 cm⁻¹

-CH₂ (Ketone): 2.4–2.5 ppm
Carbonyl C=O: ~212–215 ppm
Key Marker (Product) Lactone C=O: ~1730–1745 cm⁻¹

-CH₂ (Ester Oxygen): 4.1–4.3 ppm
Carbonyl C=O: ~175 ppm
Sensitivity High (good for crude mixtures)High (requires workup/solvent exchange)Low (requires longer acquisition)
Limitations Hard to distinguish regioisomers; solvent overlapOverlapping signals in complex scaffoldsNo integration (quantitative) data
Verdict Best for Process Control Best for Final Purity/Structure Best for "Yes/No" Confirmation

Expert Insight: 7-membered ring ketones often exhibit slightly lower carbonyl stretching frequencies (~1700 cm⁻¹) compared to cyclohexanone (~1715 cm⁻¹) due to reduced angle strain. Upon expansion to the 8-membered lactone, the frequency shifts upward significantly (~1735 cm⁻¹), making IR a more reliable "quick check" for this specific expansion than for acyclic esterifications.

Detailed Experimental Protocol

Case Study: Baeyer-Villiger Oxidation of Cycloheptanone

Objective: Synthesize oxocan-2-one and validate formation using the "Triad" approach (IR/1H/13C).

Reagents & Conditions
  • Substrate: Cycloheptanone (1.0 equiv)[1]

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA, 1.2 equiv)

  • Solvent: Dichloromethane (DCM)

  • Buffer: Sodium bicarbonate (

    
    ) to neutralize m-chlorobenzoic acid byproduct.
    
Step-by-Step Methodology

1. Reaction Monitoring (FTIR Checkpoint)

  • Setup: Dissolve cycloheptanone in DCM. Cool to 0°C.

  • Baseline Scan: Take an aliquot. Observe strong

    
     stretch at 1702 cm⁻¹ .
    
  • Addition: Add m-CPBA portion-wise.

  • In-Process Control (IPC): After 2 hours, take an aliquot, evaporate solvent, and run IR (ATR film).

    • Success Criteria: Disappearance of 1702 cm⁻¹ peak; appearance of new band at 1735 cm⁻¹ (Lactone C=O) and broad C-O stretches at 1150–1250 cm⁻¹ .

2. Workup & Isolation

  • Quench with aqueous sodium bisulfite (destroys excess peroxide).

  • Wash with saturated

    
     (removes acid byproduct).
    
  • Dry organic layer (

    
    ) and concentrate.
    

3. Structural Confirmation (NMR Checkpoint)

  • Sample Prep: Dissolve ~10 mg crude oil in

    
    .
    
  • 1H NMR Acquisition:

    • Look for the diagnostic downfield shift . The methylene protons adjacent to the newly inserted oxygen (

      
      ) will appear as a triplet/multiplet at 4.1–4.3 ppm .
      
    • Quantification: Integrate this peak against the remaining

      
      -carbonyl protons (
      
      
      
      ) at ~2.4 ppm . A 1:1 ratio (2H:2H) confirms the lactone structure.
  • 13C NMR Acquisition:

    • Verify the Carbonyl shift. The starting ketone signal at 215 ppm must be absent. The new ester carbonyl signal must appear at ~175 ppm .

    • Note: The

      
      -carbon attached to oxygen (
      
      
      
      ) will resonate at ~65–70 ppm .

Visualization of Workflows

The following diagrams illustrate the reaction pathway and the logical decision tree for validation.

Diagram 1: Reaction Pathway & Spectroscopic Markers

ReactionPathway Start Cycloheptanone (C7 Ketone) Intermediate Criegee Intermediate Start->Intermediate Nucleophilic Attack Product Oxocan-2-one (C8 Lactone) Start->Product Validation Metrics: IR: 1700 -> 1735 cm-1 1H NMR: new signal @ 4.2 ppm 13C NMR: 215 -> 175 ppm Reagent m-CPBA (Oxidant) Reagent->Intermediate Intermediate->Product 1,2-Alkyl Migration

Caption: Mechanistic pathway of the Baeyer-Villiger oxidation with key spectroscopic transition points.

Diagram 2: Validation Decision Tree

ValidationLogic Step1 Step 1: FTIR Screening (Crude Aliquot) Check1 Shift 1700 -> 1735 cm-1? Step1->Check1 Step2 Step 2: 1H NMR (Purified Sample) Check1->Step2 Yes Fail Investigate: Incomplete Rxn or Hydrolysis Check1->Fail No (Ketone remains) Check2 New Signal @ 4.2 ppm? Step2->Check2 Step3 Step 3: 13C NMR (Definitive Proof) Check2->Step3 Yes Check2->Fail No (Check for Polymer) Result VALIDATED Lactone Formed Step3->Result Signal @ 175 ppm

Caption: Logical workflow for confirming ester formation, prioritizing speed (IR) followed by accuracy (NMR).

References

  • Baeyer-Villiger Oxidation of Cycloketones. Molecules. (2022).[2] Detailed review of oxidation mechanisms and lactone synthesis.

  • Infrared Spectroscopy of Carbonyl Groups. Chemistry LibreTexts. (2024). Comprehensive data on IR shifts for ketones vs esters in cyclic systems.

  • 13C NMR Chemical Shifts. Organic Chemistry Data. (2021). Database of chemical shifts for cyclic ketones and lactones.

  • Cycloheptanone IR Spectrum. NIST WebBook. Standard reference spectrum for the starting material.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-hydroxycycloheptane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 1-hydroxycycloheptane-1-carboxylate.

Hazard Assessment and Immediate Safety Protocols

Before handling this compound, a thorough understanding of its potential hazards is essential. Based on analogous compounds, it should be treated as a flammable liquid and a potential irritant.[1][3][4]

Core Principles for Safe Handling:

  • Ventilation is Paramount: All handling and disposal preparation should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Eliminate Ignition Sources: As a precaution due to the flammability of similar compounds, keep the chemical away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools and explosion-proof equipment where necessary.[5]

  • Avoid Contact: Direct contact with skin and eyes must be avoided.[1] Do not ingest or inhale vapors.[6]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following table outlines the minimum PPE requirements.

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Protects against splashes and vapors which may cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (inspect before use) and a flame-resistant lab coat.Prevents skin contact, which can cause irritation.[1] Impervious clothing provides an additional barrier.
Respiratory Protection Use only if ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded.Protects against inhalation of potentially irritating vapors.[1]

Spill Management Protocol

Accidents can happen; a prepared response is critical. In the event of a spill, follow these steps immediately:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. Remove all sources of ignition.

  • Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package: Carefully scoop the contaminated absorbent material into a suitable, sealable container designated for hazardous waste.[5] Use non-sparking tools for this process.[5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: The sealed container with the absorbed spill material must be disposed of as hazardous chemical waste, following the procedures outlined in the next section.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Do not pour this chemical down the drain or attempt to dispose of it with general laboratory trash.

Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include any known hazard pictograms (e.g., flammable, irritant).[7]

  • Collection: Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, absorbent materials), in the designated container. Do not mix with other incompatible waste streams.[8] Liquid waste containers should only be filled to approximately 75% capacity to allow for vapor expansion.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generate Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container collect_waste Collect Waste Chemical and Contaminated Materials container->collect_waste seal_container Securely Seal Container (Fill to <75% capacity) collect_waste->seal_container storage Store in Designated, Ventilated Waste Accumulation Area seal_container->storage contact_ehs Arrange for Pickup by Institution's EHS Department storage->contact_ehs end End: Proper Disposal via Approved Facility (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

Storage and Final Disposal
  • Interim Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated waste accumulation area.[1][7] This area should be away from incompatible materials.

  • Professional Disposal: The final step is to dispose of the contents through an approved waste disposal plant.[5][9] This is typically handled by your institution's EHS department, which contracts with specialized hazardous waste management services. These services will often use high-temperature incineration for the destruction of organic chemical waste. Contact your EHS office to schedule a waste pickup.

Emergency First-Aid Measures

In case of accidental exposure, immediate action is crucial.

  • After Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • After Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.

  • After Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]

By adhering to these rigorous safety and disposal protocols, you safeguard yourself, your colleagues, and the environment, ensuring that your valuable research contributions are built on a foundation of uncompromised safety.

References

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - Methyl cyclopentanecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-hydroxy-1-cyclopropane carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • RCI Labscan Limited. (2021, August 2). SAFETY DATA SHEET - Methylcyclohexane. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023, June 9). Substance Information - Methyl cyclopropane carboxylate. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. Retrieved from [Link]

  • Greenbook.net. (2018, April 24). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Personal Protective Equipment for Handling Methyl 1-hydroxycycloheptane-1-carboxylate

[1]

Executive Summary & Risk Assessment

Chemical Context: Methyl 1-hydroxycycloheptane-1-carboxylate is a functionalized cycloalkane building block, typically used in the synthesis of pharmaceutical intermediates or complex organic scaffolds. Structurally, it combines a lipophilic cycloheptane ring with a polar alpha-hydroxy ester motif.

Hazard Profile (Read-Across Analysis): While specific Safety Data Sheet (SDS) availability for the cycloheptane analog is limited compared to its cyclopropane (CAS 33689-29-1) or cyclohexane (CAS 6149-50-4) counterparts, a read-across risk assessment based on structural homology dictates the following safety profile:

  • Primary Hazards: Skin, eye, and respiratory irritation (H315, H319, H335).[1]

  • Physicochemical Risks: Combustible liquid.[1][2] Unlike the highly strained cyclopropane analog (which is highly flammable, H225), the cycloheptane ring is more stable, likely placing this compound in the Combustible (H227) category with a higher flash point.

  • Reactivity: Susceptible to hydrolysis (releasing methanol and the corresponding acid) and transesterification.

PPE Selection Matrix

This matrix is designed to provide "Defense in Depth"—multiple layers of protection to prevent exposure during specific laboratory operations.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand Protection (Splash) Nitrile Gloves (Min. 0.11 mm)Standard Handling: Nitrile provides excellent resistance to aliphatic esters. Protocol: Inspect for pinholes. Change immediately upon splash contact.
Hand Protection (Immersion) Laminate Film (e.g., Silver Shield™) Spill Cleanup / Synthesis: If handling large volumes (>500 mL) or using aromatic co-solvents (e.g., Toluene), nitrile degrades rapidly. Laminate offers broad-spectrum permeation resistance.
Eye & Face Chemical Splash Goggles Mandatory: Safety glasses are insufficient due to the liquid nature of the ester. Goggles seal against vapors and splashes that could cause severe ocular irritation (H319).
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Primary Control: Do not rely on respirators. Alpha-hydroxy esters can hydrolyze to release methanol; engineering controls are superior to PPE here.
Body Flame-Resistant (FR) Lab Coat Fire Safety: Given the combustible nature of the organic scaffold, FR cotton is preferred over polyester blends which can melt onto skin during a fire.
Operational Protocol: Handling & Synthesis

This workflow ensures containment from storage to reaction, minimizing exposure risks.

Phase A: Preparation & Weighing
  • Engineering Control: All open-vessel handling must occur inside a certified chemical fume hood.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid plastics (polystyrene) which may leach or degrade upon prolonged contact with esters.

  • Weighing:

    • Solid/Viscous Oil: If the substance is an oil (common for C7 esters), use a glass pasteur pipette for transfer into a tared vial.

    • Static Control: Use an ionizing bar if the environment is dry to prevent static discharge near combustible vapors.

Phase B: Reaction Setup
  • Solvent Compatibility: If diluting, ensure the solvent (e.g., DCM, THF) does not permeate the selected glove type. Note: DCM permeates nitrile in <5 minutes; use laminate gloves if DCM is the carrier.

  • Inert Atmosphere: Alpha-hydroxy esters are hygroscopic. Blanket the reaction vessel with Nitrogen or Argon to prevent moisture-induced hydrolysis.

Phase C: Quenching & Disposal
  • Quench: If reacting with strong nucleophiles (e.g., Grignards), quench slowly at 0°C. The ester moiety is reactive; exothermic decomposition is possible.

  • Waste Segregation:

    • Stream A: Non-Halogenated Organic Waste (if used with Ethyl Acetate/Hexane).

    • Stream B: Halogenated Organic Waste (if used with DCM).

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.

Visualization: Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" steps where PPE checks are mandatory.

SafetyProtocolStartChemical Storage(Cool, Dry, Dark)PPE_CheckPPE Verification(Goggles + Nitrile)Start->PPE_CheckTransferTransfer to Fume Hood(Secondary Containment)PPE_Check->TransferPassWeighingWeighing/Aliquot(Glass Pipette)Transfer->WeighingReactionReaction / Synthesis(Inert Gas Blanket)Weighing->ReactionSpillAccidental SpillWeighing->SpillReaction->SpillWasteDisposal(Organic Waste Stream)Reaction->WasteCompletionCleanupAbsorb with Vermiculite(Use Laminate Gloves)Spill->CleanupImmediate ActionCleanup->Waste

Caption: Operational workflow for this compound, detailing critical control points for PPE verification and spill response paths.

Emergency Response Data
ScenarioImmediate Action
Skin Contact 15-Minute Rinse: Immediately flush with tepid water. Remove contaminated clothing.[3][4] The lipophilic nature of the cycloheptane ring may aid skin absorption; do not use solvents (ethanol) to wash skin as this increases absorption.
Eye Contact Irrigate: Use an eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately (potential for corneal damage from ester hydrolysis).
Spill (<100mL) Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust). Ventilate the area.[3]
References
  • National Institutes of Health (PubChem). Methyl 1-hydroxycyclopropane-1-carboxylate (Analog Hazard Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.